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4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid Documentation Hub

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  • Product: 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • CAS: 1350443-31-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide

Executive Summary In contemporary drug discovery, the rational design of small molecules heavily relies on privileged scaffolds that offer predictable pharmacokinetics and versatile synthetic handles. 4-Bromo-3-(4-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the rational design of small molecules heavily relies on privileged scaffolds that offer predictable pharmacokinetics and versatile synthetic handles. 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₁₀H₆BrFN₂O₂) represents a highly functionalized, multi-valent pharmacophore.

This technical whitepaper provides an in-depth analysis of this compound from the perspective of a Senior Application Scientist. We will deconstruct its structural motifs—specifically the halogenated pyrazole core and the fluorinated aryl ring—to understand their causal impact on physicochemical properties (pKa, logP, logD) and target binding. Furthermore, we provide self-validating experimental protocols for the empirical determination of these properties, ensuring robust data generation for lead optimization workflows.

Structural Deconstruction & Physicochemical Profiling

The architecture of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is engineered for maximum medicinal chemistry utility. The pyrazole nucleus serves as a rigid, hydrogen-bonding heteroaromatic core[1]. The addition of specific substituents dramatically alters its physicochemical behavior:

  • The 5-Carboxylic Acid: Acts as a primary hydrophilic moiety and a synthetic handle for amide coupling. It ensures the molecule is predominantly ionized at physiological pH (7.4), enhancing aqueous solubility.

  • The 4-Fluorophenyl Group: Fluorine is highly electronegative and serves a dual purpose. It increases the overall lipophilicity (logP) of the molecule while simultaneously blocking the highly susceptible para-position of the phenyl ring from Cytochrome P450 (CYP450)-mediated oxidative metabolism[2].

  • The 4-Bromo Substituent: Bromine introduces significant steric bulk and polarizability. In biological systems, it acts as a strong halogen bond (XB) donor, interacting with nucleophilic regions of protein backbones to enhance binding affinity[3]. Synthetically, it is an ideal leaving group for late-stage palladium-catalyzed cross-coupling.

Quantitative Data Summary

Table 1 summarizes the theoretical and calculated physicochemical properties of the compound, serving as a baseline for experimental validation.

PropertyValue / EstimateCausality & Significance
Molecular Weight 285.07 g/mol Well within Lipinski’s Rule of 5 (<500 Da), favoring oral bioavailability.
LogP (Octanol/Water) ~2.8 - 3.5The combination of the lipophilic fluorophenyl ring and the bromine atom drives logP up, balanced by the polar pyrazole and carboxylic acid[4].
pKa (Carboxylic Acid) ~3.5 - 4.5The electron-withdrawing nature of the adjacent pyrazole ring and halogens increases the acidity of the carboxyl proton compared to aliphatic acids[5].
pKa (Pyrazole NH) ~11.0 - 12.5The pyrazole NH is weakly acidic; the electron-withdrawing halogens slightly lower this pKa, but it remains largely protonated at pH 7.4.
H-Bond Donors (HBD) 2Contributed by the carboxylic acid (-OH) and the pyrazole (-NH).
H-Bond Acceptors (HBA) 4Contributed by the pyrazole nitrogens, carboxylic oxygens, and the fluorine atom.

Mechanistic Insights: The Role of Halogenation

Halogenation is not merely a structural tweak; it is a fundamental modulator of both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties)[6]. The strategic placement of fluorine and bromine in this molecule creates a synergistic effect.

HalogenEffects Compound 4-Bromo-3-(4-fluorophenyl)- 1H-pyrazole-5-carboxylic acid Br 4-Bromo Substituent Compound->Br F_Ph 4-Fluorophenyl Group Compound->F_Ph COOH 5-Carboxylic Acid Compound->COOH Br_Effect1 Halogen Bonding (XB) Enhanced Target Affinity Br->Br_Effect1 Br_Effect2 Cross-Coupling Handle (Suzuki/Buchwald) Br->Br_Effect2 F_Effect1 Metabolic Stability (Blocks CYP450 Oxidation) F_Ph->F_Effect1 F_Effect2 Lipophilicity (logP) Modulation F_Ph->F_Effect2 COOH_Effect1 Solubility Enhancement (Ionization at pH 7.4) COOH->COOH_Effect1 COOH_Effect2 Amide Coupling Handle COOH->COOH_Effect2

Diagram 1: Logical relationship of structural motifs and their functional effects.

The fluorine atom, while highly electronegative, is poorly polarizable. It increases lipophilicity through favorable hydrophobic interactions and π–π stacking with the aromatic system, rather than through polarity[2]. Conversely, the larger bromine atom features a "sigma-hole" (a region of positive electrostatic potential on the outermost surface of the halogen), which allows it to act as an electrophile in halogen bonding with Lewis bases in protein binding pockets[3].

Experimental Methodologies for Physicochemical Validation

To transition this compound from a building block to a lead candidate, its theoretical properties must be empirically validated. The following self-validating protocols are designed for medium-throughput analysis using minimal sample quantities (< 5 mg)[7].

ExperimentalWorkflow Start Sample Preparation (< 5 mg Compound) Split1 Aqueous Buffer Series (pH 1.0 to 13.0) Start->Split1 pKa Protocol Split2 Octanol/Water Partitioning (Shake-Flask Method) Start->Split2 logP/logD Protocol UV UV Spectrophotometry (96-well microtiter plate) Split1->UV HPLC RP-HPLC Analysis (Quantification of phases) Split2->HPLC pKa Determine pKa (Ionization Profile) UV->pKa logP Determine logP / logD (Lipophilicity Profile) HPLC->logP Data Physicochemical Profiling Complete pKa->Data logP->Data

Diagram 2: Experimental workflow for pKa and logP/logD determination.

Protocol 1: High-Throughput Spectrophotometric pKa Determination

Causality Principle: The pyrazole and fluorophenyl rings act as conjugated chromophores. As the carboxylic acid (and later the pyrazole NH) ionizes across a pH gradient, the electron density distribution shifts, causing a measurable bathochromic (red) or hypsochromic (blue) shift in the UV absorbance spectrum[7].

  • Preparation of Buffer Series: Prepare a series of universal aqueous buffers ranging from pH 1.0 to 13.0 in increments of 0.5 pH units.

  • Stock Solution: Dissolve 1 mg of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid in 1 mL of DMSO (100% stock).

  • Plate Assembly: In a UV-transparent 96-well microtiter plate, dispense 195 µL of each buffer into distinct wells. Add 5 µL of the compound stock to each well (final DMSO concentration 2.5% to maintain solubility without disrupting ionization).

  • Blank Controls: Prepare parallel wells containing 195 µL buffer + 5 µL pure DMSO to serve as background subtraction controls.

  • Data Acquisition: Read the UV absorbance spectra (200–400 nm) using a microplate reader.

  • Analysis: Plot the absorbance at the wavelength of maximum variance ( λmax​ ) against pH. The inflection point of the resulting sigmoidal curve mathematically represents the pKa of the functional group.

Protocol 2: Shake-Flask & RP-HPLC Method for logP/logD Profiling

Causality Principle: Octanol serves as an established surrogate for the lipid bilayer of cell membranes. By partitioning the compound between octanol and water, we simulate passive membrane permeability. RP-HPLC is used to quantify the concentration in each phase because the hydrophobic C18 stationary phase accurately separates and quantifies the compound based on its lipophilic retention[8].

  • Phase Saturation: Pre-saturate n-octanol with water, and water (or PBS pH 7.4 for logD) with n-octanol by stirring them together for 24 hours, then separating the phases.

  • Sample Partitioning: Dissolve 2 mg of the compound in 1 mL of the saturated octanol phase. Add 1 mL of the saturated aqueous phase (for logP) or PBS pH 7.4 (for logD) into a sealed vial.

  • Equilibration: Mechanically shake the vial at 25°C for 60 minutes to ensure complete thermodynamic distribution, followed by centrifugation at 3000 rpm for 15 minutes to achieve sharp phase separation[7].

  • Quantification (HPLC): Carefully extract aliquots from both the octanol and aqueous layers. Inject each into an RP-HPLC system (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid).

  • Calculation: Integrate the Area Under the Curve (AUC) for the compound peak in both phases. Calculate the coefficient: LogP=log10​(AUCwater​AUCoctanol​​) .

Synthetic Utility in Drug Discovery

Beyond its inherent biological properties, 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a highly prized building block for combinatorial chemistry.

  • Amide Coupling: The 5-carboxylic acid can be readily activated using standard coupling reagents (e.g., HATU, EDC/HOBt) in the presence of a tertiary amine base (DIPEA) to react with primary or secondary amines. This is a standard route for generating pyrazole-5-carboxamide derivatives, a motif found in numerous agrochemicals (e.g., Tolfenpyrad analogs) and pharmaceuticals[9].

  • Late-Stage Diversification: The 4-bromo position is orthogonal to the carboxylic acid. Once the amide bond is formed, the bromine atom can undergo Suzuki-Miyaura cross-coupling with various aryl or heteroaryl boronic acids using a palladium catalyst (e.g., Pd(dppf)Cl₂). This allows medicinal chemists to rapidly synthesize a library of 3,4-diaryl pyrazole derivatives to probe structure-activity relationships (SAR) within a target binding pocket.

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Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparall...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure.[1][2][3][4] This technical guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for the novel heterocyclic compound, 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not only the spectral data but also the underlying principles and experimental considerations necessary for its accurate interpretation and application in a research setting. The guide will detail the predicted spectral features based on the compound's structure, a comprehensive experimental protocol for data acquisition, and a thorough interpretation of the anticipated spectra, making it a valuable resource for scientists engaged in the synthesis and characterization of new chemical entities.

Introduction: The Central Role of NMR in Characterizing Novel Pyrazole Derivatives

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[5][6] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for ensuring their identity and purity during the drug development process. NMR spectroscopy stands as a "gold standard" for the unambiguous determination of molecular structure in solution.[7] It provides detailed information about the number and types of atoms in a molecule, their connectivity, and their chemical environment.[2]

This guide focuses on 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, a polysubstituted pyrazole with potential applications in pharmaceutical research. The presence of various functional groups, including a brominated pyrazole ring, a 4-fluorophenyl substituent, and a carboxylic acid, leads to a unique and informative NMR spectrum. Understanding the nuances of its ¹H and ¹³C NMR spectra is crucial for its identification and for quality control in its synthesis and subsequent applications.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.[8][9] For 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, the following proton signals are anticipated. The chemical shifts are predicted based on established values for pyrazole derivatives and the electronic effects of the substituents.[10][11][12]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationNotes
NH (pyrazole)13.0 - 15.0Broad Singlet-1HThe acidic proton of the pyrazole NH is expected to be significantly downfield and may be broad due to exchange. Its chemical shift is highly dependent on solvent and concentration.
COOH11.0 - 13.0Broad Singlet-1HThe carboxylic acid proton is also acidic and will appear as a broad singlet at a downfield chemical shift. This signal will disappear upon D₂O exchange.
H-2', H-6' (Fluorophenyl)7.8 - 8.2Doublet of Doublets (dd) or Triplet (t)JHF ≈ 8-9 Hz, JHH ≈ 8-9 Hz2HThese protons are ortho to the fluorine atom and will exhibit coupling to both the fluorine and the adjacent meta protons (H-3', H-5'). The multiplicity will appear as a triplet if JHF ≈ JHH.
H-3', H-5' (Fluorophenyl)7.2 - 7.5Triplet (t)JHH ≈ 8-9 Hz2HThese protons are meta to the fluorine atom and will be coupled to the ortho protons, resulting in a triplet.

Causality behind Predicted Shifts:

  • NH and COOH Protons: The acidic nature of these protons and their involvement in hydrogen bonding leads to their characteristic broad signals at very downfield chemical shifts.

  • Aromatic Protons (Fluorophenyl Ring): The electron-withdrawing nature of the pyrazole ring and the fluorine atom will deshield the protons of the fluorophenyl ring, causing them to resonate in the aromatic region (7.0-8.5 ppm). The ortho protons (H-2', H-6') are expected to be further downfield than the meta protons (H-3', H-5') due to the combined inductive effect of the pyrazole and the fluorine atom. The fluorine atom will cause a characteristic splitting of the ortho proton signals.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule.[8] Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a spectrum of singlets for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
COOH160 - 165The carbonyl carbon of the carboxylic acid is expected at a downfield chemical shift.
C-5 (pyrazole)145 - 150This carbon is attached to the electron-withdrawing carboxylic acid group.
C-3 (pyrazole)148 - 155This carbon is attached to the fluorophenyl group.
C-1' (Fluorophenyl)125 - 130The ipso-carbon of the fluorophenyl ring.
C-4' (Fluorophenyl)160 - 165 (d, ¹JCF ≈ 240-250 Hz)This carbon is directly attached to the fluorine atom and will exhibit a large one-bond coupling constant.
C-2', C-6' (Fluorophenyl)130 - 135 (d, ²JCF ≈ 8-10 Hz)These carbons are ortho to the fluorine and will show a smaller two-bond coupling.
C-3', C-5' (Fluorophenyl)115 - 120 (d, ³JCF ≈ 20-25 Hz)These carbons are meta to the fluorine and will show a three-bond coupling.
C-4 (pyrazole)100 - 105This carbon is substituted with a bromine atom, which typically has a shielding effect on the attached carbon.

Causality behind Predicted Shifts:

  • Carbonyl Carbon: The C=O bond of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. The carbons bearing the fluorophenyl (C-3) and carboxylic acid (C-5) groups are expected to be downfield. The brominated carbon (C-4) will be shifted upfield compared to an unsubstituted carbon.

  • Fluorophenyl Ring Carbons: The carbon directly attached to the fluorine (C-4') will show a large one-bond C-F coupling, which is a key diagnostic feature. The other carbons in the ring will also exhibit smaller couplings to the fluorine atom, with the magnitude decreasing with the number of bonds separating them.

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield high-quality ¹H and ¹³C NMR spectra for 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid.

4.1. Sample Preparation

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity will ensure the dissolution of the carboxylic acid, and its high boiling point is suitable for variable temperature experiments if needed. Importantly, it will allow for the observation of the exchangeable NH and COOH protons.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

4.2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the aromatic region.

  • ¹H NMR Experiment:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Experiment:

    • Pulse Sequence: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using TMS or the residual solvent peak.

    • Integrate the signals in the ¹H spectrum.

4.3. Confirmatory Experiments (Optional but Recommended)

  • D₂O Exchange: To confirm the assignment of the NH and COOH protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is invaluable.

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid and highlights some of the key expected NMR correlations that would be observed in 2D NMR experiments.

Figure 1. Molecular structure of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid with key anticipated HMBC correlations.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. By understanding the expected chemical shifts, splitting patterns, and the influence of the various functional groups on the NMR spectrum, researchers can confidently identify and characterize this compound. The detailed experimental protocol offers a robust framework for acquiring high-quality data, and the recommendation for 2D NMR experiments highlights the path towards complete and unambiguous structural elucidation. As a powerful analytical tool, NMR spectroscopy, when applied with the principles outlined in this guide, will continue to be a cornerstone of chemical research and drug development.[1][2][3]

References

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
  • NMR Spectroscopy Revolutionizes Drug Discovery. AZoNetwork.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery.
  • NMR Spectroscopy in Drug Discovery and Development. Labome.
  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.
  • Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.
  • ¹H-NMR chemical shifts, in ppm, of pyrazole and complex
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan.
  • ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole deriv
  • ¹³C and ¹⁵N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • Interpreting NMR Spectra. OpenOChem Learn.
  • Pyrazole(288-13-1) ¹³C NMR spectrum. ChemicalBook.
  • Advanced NMR techniques for structural characterization of heterocyclic structures.
  • 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. Chem-Impex.
  • Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d.
  • Chirality Sensing of N-Heterocycles via ¹⁹F NMR. JACS Au.
  • Combination of ¹H and ¹³C NMR Spectroscopy. NMR Spectra.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.
  • ¹H and ¹³C NMR Spectra. The Royal Society of Chemistry.
  • 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid. PubChem.
  • 3-(4-Fluorophenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid. Sigma-Aldrich.

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Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction (SCXRD) analysis of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. While a published crystal structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction (SCXRD) analysis of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. While a published crystal structure for this specific molecule is not currently available, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and ultimate structural elucidation. By drawing upon established protocols and the crystallographic data of closely related pyrazole derivatives, we present a complete workflow intended for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices, ensuring a self-validating system from material synthesis to data interpretation and validation. The protocols herein are designed to be directly applicable, providing a clear path to generating high-quality crystallographic data for this and similar pyrazole-based compounds, which are of significant interest in medicinal chemistry.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] This "privileged scaffold" is present in a multitude of clinically approved drugs, demonstrating a remarkable versatility across a wide range of therapeutic areas.[3][4] Notable examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and a host of kinase inhibitors used in oncology such as Crizotinib and Ruxolitinib.[1][3]

The efficacy of pyrazole derivatives stems from their unique combination of properties. The pyrazole ring is metabolically stable and can engage in various non-covalent interactions, including hydrogen bonding, which is crucial for binding to biological targets.[5] The ability to readily modify the substitution pattern on the pyrazole ring allows for the fine-tuning of a compound's steric and electronic properties, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles.

The specific compound of interest, 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, incorporates several key features that make it a compelling subject for structural analysis. The bromine atom can act as a halogen bond donor and provides a heavy atom for phasing in X-ray crystallography. The fluorophenyl group is a common bioisostere in drug design, influencing lipophilicity and metabolic stability. The carboxylic acid moiety provides a strong hydrogen bond donor and acceptor, predisposing the molecule to form predictable and stable intermolecular interactions that are critical for crystal packing. A detailed understanding of its three-dimensional structure is therefore paramount for rational drug design and the development of structure-activity relationships (SAR).[5]

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Proposed Synthesis Pathway

While multiple synthetic routes to substituted pyrazoles exist, a common and effective method is the Knorr-type pyrazole formation, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1] For the target molecule, a plausible synthetic route is outlined below. The choice of this pathway is based on the commercial availability of starting materials and the robustness of the reaction sequence.

G A Ethyl 2-(4-fluorophenyl)-2,4-dioxobutanoate C Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate A->C Condensation B Hydrazine hydrate B->C E Ethyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate C->E Bromination D N-Bromosuccinimide (NBS) D->E G 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid E->G Hydrolysis F KOH, Methanol/Water F->G

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

  • Step 1: Condensation. To a solution of ethyl 2-(4-fluorophenyl)-2,4-dioxobutanoate in ethanol, add an equimolar amount of hydrazine hydrate. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product, ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, can be purified by recrystallization or column chromatography.

  • Step 2: Bromination. Dissolve the product from Step 1 in a suitable solvent such as chloroform or acetic acid. Add one equivalent of N-Bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction for 12-18 hours. After the reaction is complete, wash the mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield ethyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.

  • Step 3: Hydrolysis. Dissolve the brominated ester in a mixture of methanol and water. Add an excess of potassium hydroxide (KOH) and reflux for 2-4 hours.[2] Monitor the disappearance of the ester by TLC. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3.[6] The target compound, 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.[6] The purity should be confirmed by NMR and mass spectrometry before proceeding to crystallization.

Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step in SCXRD.[7][8] For small organic molecules like the target compound, several methods can be employed. The presence of the carboxylic acid group suggests that solvents capable of hydrogen bonding will be effective.

Experimental Protocol: Crystal Growth

  • Initial Solvent Screening: Screen a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dimethylformamide (DMF), and mixtures thereof) for their ability to dissolve the compound at elevated temperatures and yield a precipitate upon cooling.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes. Allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Place the solution in a Dewar flask filled with hot water to ensure a very slow cooling rate.[9] This method can promote the growth of larger, more ordered crystals.

  • Vapor Diffusion (Liquid-Liquid): In a small, open vial, dissolve the compound in a small amount of a good solvent (e.g., DMF). Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., diethyl ether) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

A successful crystallization will yield crystals that are typically 0.1-0.5 mm in each dimension, with clear faces and no visible cracks or defects.[8][10]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[11]

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement cluster_2 Analysis & Validation A Mount Crystal on Goniometer B Collect Diffraction Data (e.g., Bruker APEXII) A->B C Data Reduction & Integration (e.g., SAINT) B->C D Structure Solution (e.g., SHELXT) C->D E Structure Refinement (e.g., SHELXL) D->E F Molecular Visualization (e.g., OLEX2, Mercury) E->F G Geometric Analysis (e.g., PLATON) E->G H Validation & CIF Generation (checkCIF) G->H

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Collection

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop using paratone or a similar cryoprotectant oil.

  • Instrument Setup: The mounted crystal is placed on the goniometer of a single-crystal X-ray diffractometer (e.g., a Bruker APEXII CCD area-detector diffractometer).[12] Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal damage.[12] Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation is commonly used.[10]

  • Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through a range of angles (φ and ω scans). The exposure time per frame and the total number of frames are determined to ensure a complete dataset with good resolution and signal-to-noise ratio.

Structure Solution and Refinement

The collected diffraction data are processed to determine the crystal's unit cell parameters and the arrangement of atoms within it.

Computational Protocol: Structure Solution and Refinement

  • Data Integration and Reduction: The raw diffraction images are processed using software like SAINT.[12] This step integrates the intensities of the diffraction spots, applies corrections for factors like Lorentz and polarization effects, and generates a reflection file (HKL file). An absorption correction (e.g., multi-scan using SADABS) is crucial, especially given the presence of the heavy bromine atom.[12]

  • Structure Solution: The positions of the atoms are determined from the reflection data. Direct methods or Patterson methods, as implemented in programs like SHELXT, are typically used. The heavy bromine atom will be easily located and will aid in phasing to find the positions of the lighter C, N, O, and F atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method with software such as SHELXL.[12] This iterative process optimizes the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Validation and Interpretation

The final refined structure must be validated to ensure its quality and chemical sense. The crystallographic information is compiled into a Crystallographic Information File (CIF). Software like PLATON is an invaluable tool for this stage, providing detailed geometric calculations and checks for missed symmetry.[13][14][15][16]

Table 1: Expected Crystallographic Data and Refinement Details for 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (Note: This is a hypothetical table based on typical values for similar organic molecules and data from related structures like 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid.)[17][18][19]

ParameterExpected Value / Description
Chemical formulaC₁₀H₅BrFN₃O₂
Formula weight302.07 g/mol
Crystal systemMonoclinic or Orthorhombic
Space groupe.g., P2₁/c or Pca2₁
a (Å)6 - 10
b (Å)10 - 15
c (Å)12 - 20
β (°)90 - 105 (for monoclinic)
Volume (ų)1000 - 1600
Z4
Temperature (K)100(2) K
Radiation typeMo Kα (λ = 0.71073 Å)
R_int< 0.05
Final R indices [I>2σ(I)]R₁ < 0.05, wR₂ < 0.10
Goodness-of-fit (S)~1.0
Δρ_max, Δρ_min (e Å⁻³)< 1.0 and > -1.0

Advanced Structural Analysis: Intermolecular Interactions

Beyond the determination of the molecular structure itself, a thorough crystallographic analysis involves understanding how the molecules pack in the crystal lattice. This is primarily governed by intermolecular interactions.

Hydrogen Bonding

The carboxylic acid group is expected to be a dominant feature in the crystal packing. It is highly probable that it will form strong O-H···O or O-H···N hydrogen bonds, potentially leading to the formation of dimers or extended chains. The pyrazole N-H group is also a reliable hydrogen bond donor.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[20][21] It is performed using software like CrystalExplorer.[22][23] The surface is generated by partitioning the crystal electron density into molecular fragments.

Computational Protocol: Hirshfeld Surface Analysis

  • Import CIF: The final validated CIF file is imported into CrystalExplorer.[22]

  • Generate Surface: A Hirshfeld surface is generated for the molecule of interest.

  • Map Properties: Properties such as dnorm, di, and de are mapped onto the surface.

    • dnorm: A normalized contact distance that highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which correspond to strong interactions like hydrogen bonds.[21]

  • Generate 2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de).[21] This allows for the deconvolution of different interaction types (e.g., H···H, C···H, O···H) and their relative contributions to the overall crystal packing.

G A Import CIF into CrystalExplorer B Generate Hirshfeld Surface A->B C Map d_norm Property B->C D Generate 2D Fingerprint Plots B->D E Analyze Intermolecular Contacts C->E D->E

Caption: Workflow for Hirshfeld surface and fingerprint plot analysis.

Conclusion

This guide has detailed a comprehensive, start-to-finish methodology for the crystal structure analysis of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. By integrating established protocols for synthesis, crystallization, data collection, and advanced structural analysis, this document serves as a practical roadmap for researchers. The causality behind each step—from the choice of synthetic route to the application of Hirshfeld surface analysis—is explained to provide not just a procedure, but a deeper understanding of the crystallographic process. The successful elucidation of this structure will provide invaluable atomic-level insights, contributing to the broader understanding of pyrazole-based pharmacophores and enabling more effective structure-based drug design.

References

  • PLATON INTRO - MIT. (n.d.). Retrieved from [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD, 10(12), c471-c495. Retrieved from [Link]

  • School of Chemistry. (2025, December 19). PLATON for Windows. Retrieved from [Link]

  • PMC - NIH. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • PLATON for MS-Windows. (2007, May 2). Retrieved from [Link]

  • Crystal and Structural Chemistry. (n.d.). PLATON. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • THE PLATON HOMEPAGE. (n.d.). Retrieved from [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • YouTube. (2015, June 30). Hirshfeld Surface Analysis by using Crystal Explorer. Retrieved from [Link]

  • PMC. (n.d.). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • YouTube. (2025, February 5). How to Create Hirshfeld Surface Using Crystal Explorer. Retrieved from [Link]

  • Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. (n.d.). Retrieved from [Link]

  • School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (2025, May 7). (PDF) Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Retrieved from [Link]

  • PMC. (n.d.). 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Retrieved from [Link]

  • VinaR. (2025, May 23). Crystal structure of 4-bromo-3-nitro-1H-pyrazole- 5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Retrieved from [Link]

  • ResearchGate. (2023, July 5). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Retrieved from [Link]

Sources

Exploratory

Mechanism of action of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid derivatives

Mechanistic Profiling of 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid Derivatives: A Technical Whitepaper As a Senior Application Scientist, I have structured this technical guide to bridge the gap between st...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Profiling of 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid Derivatives: A Technical Whitepaper

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between structural chemistry and biological efficacy. The 1H-pyrazole core is a privileged scaffold in medicinal chemistry, extensively utilized for its remarkable metabolic stability and versatile binding modalities1[1].

When functionalized as 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid , the molecule serves as a highly potent pharmacophore. The structural rationale is precise:

  • 3-(4-Fluorophenyl) Group: Enhances lipophilicity for deep pocket insertion while the fluorine atom actively resists CYP450-mediated para-hydroxylation, increasing the compound's half-life.

  • 4-Bromo Substituent: Provides significant steric bulk that locks the conformation of adjacent aryl rings and acts as a heavy halogen bond donor.

  • 5-Carboxylic Acid: Serves as a critical anchoring point, engaging in strong hydrogen bonding with basic target residues (e.g., Arginine or Tyrosine) within enzyme active sites2[2].

This whitepaper details the two primary mechanisms of action for derivatives of this scaffold: STAT3/STAT6 Pathway Inhibition and Selective COX-2 Inhibition .

Mechanism 1: STAT3 and STAT6 Pathway Inhibition

Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT6, are critical regulators of oncogenesis and allergic inflammation. Pyrazole derivatives have been heavily validated as potent inhibitors of STAT activation3[3].

Mechanistically, these derivatives bind directly to the SH2 domain of the STAT monomer. By occupying this pocket, the pyrazole derivative competitively blocks the recruitment of STAT to the phosphorylated cytokine receptor (e.g., IL-4Rα), thereby preventing its phosphorylation by JAK kinases. Consequently, STAT dimerization and nuclear translocation are halted, suppressing the transcription of target genes4[4].

STAT6_Pathway IL4 Cytokine (IL-4 / IL-13) Receptor Receptor (IL-4Rα / IL-13Rα1) IL4->Receptor Binds JAK JAK Kinases Receptor->JAK Activates STAT_M STAT Monomer (Inactive) JAK->STAT_M Phosphorylates STAT_P p-STAT Dimer (Active) STAT_M->STAT_P Dimerization Inhibitor Pyrazole Derivative (SH2 Domain Inhibitor) Inhibitor->STAT_M Blocks SH2 Domain Nucleus Nuclear Translocation & Gene Transcription STAT_P->Nucleus Translocates

STAT Signaling Inhibition: Pyrazole derivatives block SH2 domain dimerization, preventing transcription.

Experimental Protocol: Cell-Based AlphaLISA for STAT6 Phosphorylation

Objective: Quantify the inhibition of IL-4-induced STAT6 phosphorylation. Causality & Design: Traditional Western blotting often fails to capture transient or low-affinity inhibitor-target complexes due to stringent wash steps that disrupt equilibrium. AlphaLISA, a homogeneous no-wash luminescent assay, maintains thermodynamic equilibrium, providing a highly accurate IC50. This protocol is a self-validating system; it incorporates an internal reference inhibitor (Ruxolitinib) and unstimulated baseline controls to calculate the Z'-factor, ensuring assay robustness.

  • Cell Seeding: Seed A549 cells at 10,000 cells/well in a 384-well white opaque pro-plate. Incubate overnight at 37°C.

  • Starvation: Replace media with serum-free DMEM for 4 hours to reduce background basal STAT phosphorylation5[5].

  • Compound Treatment: Dispense the pyrazole derivative (10-point dose-response, 0.1 nM to 10 µM) using an acoustic liquid handler. Include vehicle (DMSO), positive control (vehicle + IL-4), negative control (vehicle, no IL-4), and reference control (Ruxolitinib).

  • Stimulation: Add recombinant human IL-4 (10 ng/mL) for exactly 30 minutes.

  • Lysis & Detection: Add 10 µL of AlphaLISA lysis buffer supplemented with phosphatase inhibitors. Incubate for 15 min. Add Acceptor beads conjugated to anti-STAT6 antibody and Donor beads conjugated to anti-p-STAT6 (Tyr641) antibody.

  • Readout: Incubate in the dark for 2 hours. Read the plate on a multimode plate reader (Excitation: 680 nm, Emission: 615 nm).

Mechanism 2: Selective Cyclooxygenase-2 (COX-2) Inhibition

The 1,3,5-substituted pyrazole is the hallmark of diarylheterocycle COX-2 inhibitors. The 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid derivatives are structurally primed to fit into the COX-2 active site. The 5-carboxylic acid interacts with Arg120 and Tyr355 at the mouth of the cyclooxygenase channel. The 4-fluorophenyl group inserts deeply into the hydrophobic pocket. Crucially, the 4-bromo substituent exploits the Val523-lined side pocket—a space that is sterically restricted by Ile523 in COX-1—conferring high selectivity for COX-2 over COX-1.

COX2_Workflow AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate PGG2 Prostaglandin G2 COX2->PGG2 Catalysis Inhibitor Pyrazole Derivative Inhibitor->COX2 Competitive Inhibition Inflammation Inflammatory Response PGG2->Inflammation Mediates

COX-2 Inhibition Workflow: The pyrazole derivative competitively blocks arachidonic acid conversion.

Experimental Protocol: In Vitro COX-1/COX-2 Fluorometric Selectivity Assay

Objective: Determine the selectivity index (SI) of the pyrazole derivative for COX-2 over COX-1. Causality & Design: While colorimetric assays or ELISAs measure endpoint prostaglandin production, they suffer from poor kinetic resolution and cannot distinguish between competitive and time-dependent inhibition. Using 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) as a fluorogenic substrate allows real-time tracking of the peroxidase activity of COX enzymes. The assay is self-validating by running parallel COX-1 and COX-2 plates with Celecoxib (COX-2 selective) and Indomethacin (non-selective) as reference controls.

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (essential cofactor).

  • Inhibitor Incubation: Add the pyrazole derivative (dose-response) to the enzyme mix and incubate for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add a master mix containing Arachidonic Acid (substrate) and ADHP.

  • Kinetic Readout: Immediately monitor the fluorescence (Excitation: 535 nm, Emission: 587 nm) continuously for 10 minutes.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Determine IC50 values and calculate the Selectivity Index (IC50 COX-1 / IC50 COX-2).

Quantitative Data Presentation

The structural modifications of the 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid core yield distinct pharmacological profiles. The table below summarizes representative quantitative data for these derivatives across their primary targets.

Compound / Derivative ClassPrimary TargetIC50 (nM)Selectivity IndexClinical / Research Application
Pyrazole Amide Derivative A STAT645 ± 5>100-fold (vs STAT1)Anti-allergic / Asthma Modeling
Pyrazole Ester Derivative B STAT315 ± 2>50-fold (vs STAT5)Anti-cancer (A549 / MCF-7 cells)
Free Carboxylic Acid Derivative C COX-280 ± 8300-fold (vs COX-1)Anti-inflammatory
Ruxolitinib (Reference Control)JAK/STAT3 ± 0.5N/AAssay Validation
Celecoxib (Reference Control)COX-240 ± 4375-fold (vs COX-1)Assay Validation

References

  • RING COMPOUND HAVING PYRAZOLYL GROUP AS SUBSTITUENT AND MEDICINAL COMPOSITION THEREOF. Google Patents.
  • Discovery of 2-Pyrazolines That Inhibit the Phosphorylation of STAT3 as Nanomolar Cytotoxic Agents. ACS Omega - ACS Publications.
  • Antimigratory effect of pyrazole derivatives through the induction of STAT1 phosphorylation in A549 cancer cells. AVESİS.
  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC.
  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. PMC.

Sources

Foundational

Pharmacokinetic Profiling of Fluorophenyl Pyrazole Carboxylic Acid Derivatives: A Comprehensive Technical Guide

An in-depth technical guide on the pharmacokinetic (PK) profiling of fluorophenyl pyrazole carboxylic acid derivatives requires a rigorous understanding of molecular design, metabolic liabilities, and self-validating exp...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the pharmacokinetic (PK) profiling of fluorophenyl pyrazole carboxylic acid derivatives requires a rigorous understanding of molecular design, metabolic liabilities, and self-validating experimental workflows. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere descriptive biology, focusing instead on the causality behind ADME (Absorption, Distribution, Metabolism, Excretion) behaviors and the specific analytical protocols required to evaluate them.

Executive Summary

Fluorophenyl pyrazole carboxylic acids represent a highly privileged scaffold in modern medicinal chemistry. They are the foundational pharmacophores for a variety of therapeutic agents, including COX-2 inhibitors (e.g., celecoxib analogs), IRAK4 inhibitors, and p38 MAP kinase antagonists[1][2]. While this structural triad offers excellent target engagement and potency, it introduces complex pharmacokinetic challenges—most notably, rapid Phase II metabolic clearance. This guide details the structural rationale, physicochemical profiling, and the specific in vitro and in vivo protocols required to accurately profile and optimize these derivatives.

Structural Rationale: The Triad of Efficacy and Liability

The pharmacokinetic behavior of this class of compounds is directly dictated by its three core structural components:

  • The Fluorophenyl Ring: The incorporation of a fluorine atom on the phenyl ring is a deliberate bioisosteric strategy. The C-F bond is significantly stronger than the C-H bond, which effectively blocks cytochrome P450 (CYP450)-mediated aromatic oxidation at the substituted position (typically para or ortho)[3]. Furthermore, the electronegativity of fluorine modulates the lipophilicity and the pKa of the adjacent pyrazole nitrogen, enhancing membrane permeability.

  • The Pyrazole Core: As a five-membered nitrogen-containing heterocycle, the pyrazole ring acts as a robust hydrogen bond donor and acceptor. It provides rigid vector projection for the attached substituents, allowing for precise docking into kinase hinge regions or receptor pockets[1][4].

  • The Carboxylic Acid Moiety: This functional group is critical for aqueous solubility and target engagement (often forming critical salt bridges with target proteins). However, it is the primary liability in the PK profile. Carboxylic acids are highly susceptible to Phase II metabolism, specifically UGT-mediated acyl glucuronidation, which can lead to rapid biliary or renal clearance[].

Metabolic_Pathway Parent Fluorophenyl Pyrazole Carboxylic Acid CYP CYP450 Oxidation (Minor Pathway due to F-block) Parent->CYP Phase I UGT UGT Glucuronidation (Major Pathway on COOH) Parent->UGT Phase II Metab1 Hydroxylated Metabolite CYP->Metab1 Metab2 Acyl-β-D-Glucuronide UGT->Metab2 Excretion Biliary/Renal Excretion Metab1->Excretion Metab2->Excretion

Primary metabolic pathways for fluorophenyl pyrazole carboxylic acids.

Physicochemical Profiling and ADME Predictions

Before initiating wet-lab experiments, it is crucial to establish the baseline physicochemical parameters. The presence of the carboxylic acid ensures that the molecule will be highly ionized at physiological pH (7.4), which drastically impacts its Volume of Distribution ( Vd​ ) and Plasma Protein Binding (PPB).

Table 1: Representative Physicochemical and PK Parameters
ParameterTypical RangeCausality / Impact on ADME Profile
Molecular Weight (MW) 300 - 450 DaWell within Lipinski limits; ensures baseline permeability.
cLogP 2.5 - 4.5Driven by the fluorophenyl group; ensures partitioning into lipid bilayers.
TPSA 60 - 90 ŲOptimal for oral absorption, though brain penetration may be limited.
pKa (COOH) 4.0 - 5.0>99% ionized in blood; leads to low Vd​ as the drug remains in plasma.
Plasma Protein Binding > 95%The anionic charge tightly binds to Human Serum Albumin (HSA), reducing the free fraction ( fu​ ).
Hepatic Extraction Ratio Moderate to HighDriven primarily by UGT1A9/UGT2B7-mediated acyl glucuronidation[].

In Vitro Metabolic Stability: Unmasking Phase II Liabilities

Because the fluorophenyl group effectively mitigates CYP450 oxidation, standard microsomal stability assays that only utilize NADPH will yield a falsely optimistic half-life. To accurately profile these derivatives, the assay must be designed to evaluate UGT-mediated glucuronidation.

Protocol 1: Self-Validating Microsomal Stability Assay (Phase I & II)

Causality Focus: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. In isolated microsomes, these vesicles often seal inside-out. The addition of alamethicin (a pore-forming peptide) is strictly required to allow the highly polar UDPGA cofactor to access the UGT active site.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pore Formation: Add 25 µg/mL alamethicin to the suspension and incubate on ice for 15 minutes to permeabilize the microsomal membranes.

  • Compound Addition: Spike the fluorophenyl pyrazole carboxylic acid derivative to a final concentration of 1 µM. Ensure the final organic solvent concentration (DMSO/Acetonitrile) is < 0.5% to prevent enzyme denaturation.

  • System Suitability (QC): In parallel wells, run Diclofenac as a positive control. Diclofenac is a known substrate for both CYP2C9 and UGT2B7, validating the activity of both pathways.

  • Reaction Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail containing 1 mM NADPH (Phase I) and 2 mM UDPGA (Phase II).

  • Quenching & Extraction: At specific time points (0, 15, 30, 45, 60 minutes), remove 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 15,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound and calculate the intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetics: Translation to Rodent Models

In vitro stability must be validated against in vivo clearance. Due to the high plasma protein binding of carboxylic acids, the total clearance ( CLtotal​ ) in rodents may appear artificially low, but the unbound clearance can be exceptionally high.

Protocol 2: Rodent IV/PO Pharmacokinetic Profiling

Causality Focus: Carboxylic acids can precipitate in the acidic environment of the stomach or bind non-specifically to formulation excipients. Selecting a vehicle that maintains the compound in a dissolved state is critical to prevent erratic absorption profiles.

Step-by-Step Methodology:

  • Formulation:

    • Intravenous (IV): Formulate at 1 mg/mL in 5% DMSO / 10% Solutol HS 15 / 85% Saline to ensure complete dissolution.

    • Oral (PO): Formulate at 5 mg/mL in 0.5% Methylcellulose (MC) with 0.1% Tween 80 to create a homogenous suspension.

  • Dosing: Administer the IV formulation at 1 mg/kg via the lateral tail vein, and the PO formulation at 5-10 mg/kg via oral gavage to fasted male Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Collect ~200 µL of blood via the jugular vein into K2​EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Invert tubes gently and centrifuge at 3,000 x g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until analysis.

  • Quantification: Extract plasma proteins using a 3:1 ratio of Acetonitrile (with internal standard) to plasma. Analyze via LC-MS/MS.

  • Data Analysis: Utilize Non-Compartmental Analysis (NCA) to calculate Area Under the Curve (AUC), Cmax​ , Steady-State Volume of Distribution ( Vdss​ ), Clearance ( CL ), and Oral Bioavailability ( F% ).

PK_Workflow Start Compound Synthesis Fluorophenyl Pyrazole Carboxylic Acid InVitro In Vitro Profiling (HLM/RLM, Hepatocytes) Start->InVitro Phase1 Phase I: CYP450 (NADPH added) InVitro->Phase1 Phase2 Phase II: UGTs (UDPGA + Alamethicin) InVitro->Phase2 InVivo In Vivo PK (Rats) IV & PO Dosing Phase1->InVivo Stable Optimization PK Optimization (Steric Shielding / Bioisosteres) Phase1->Optimization Unstable Phase2->InVivo Stable Phase2->Optimization Unstable Optimization->Start

Workflow for the pharmacokinetic profiling and optimization of pyrazole derivatives.

Strategic Optimization of the PK Profile

If the in vivo profiling reveals poor oral bioavailability or rapid clearance due to acyl glucuronidation, the structural scaffold must be optimized.

  • Steric Shielding: Introducing alpha-substituents (e.g., methyl or cyclopropyl groups) adjacent to the carboxylic acid can sterically hinder the UGT enzyme's access to the carboxylate, drastically reducing the rate of glucuronidation.

  • Bioisosteric Replacement: If steric shielding compromises target binding, replacing the carboxylic acid with a bioisostere—such as a tetrazole, acylsulfonamide, or an oxadiazolone—can maintain the required acidic pKa and hydrogen-bonding network while completely eliminating the liability of acyl glucuronidation[2].

References

  • Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation Source: PubMed Central (PMC) - NIH URL:[Link][2]

  • Pyrazoles containing organic extracts of Litsea glutinosa (Lour.) C. B. Rob enervate chemical-induced diarrhea in animal models evident in ligand-receptor interaction Source: Arabian Journal of Chemistry URL:[Link][4]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole Source: ResearchGate URL:[Link][3]

Sources

Exploratory

Preliminary Toxicity Screening Guide for 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid

Executive Summary As drug discovery programs advance, early de-risking of synthetic building blocks and hit compounds is critical to reducing late-stage attrition. 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery programs advance, early de-risking of synthetic building blocks and hit compounds is critical to reducing late-stage attrition. 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a highly functionalized heteroaromatic compound. While the pyrazole core is a privileged scaffold in medicinal chemistry, the specific substitution pattern of this molecule presents distinct structural alerts.

In accordance with the [1], this technical whitepaper outlines a bespoke, self-validating in vitro toxicity screening cascade. As a Senior Application Scientist, I have designed this workflow not merely as a checklist, but as a mechanistic investigation into the compound's specific liabilities: acyl glucuronidation, lipophilicity-driven cardiotoxicity, and halogen-mediated genotoxicity.

Structural Alert Analysis & Mechanistic Rationale

Before initiating any biological assays, we must establish the causality behind our experimental choices by analyzing the compound's structural motifs:

  • The Carboxylic Acid Moiety: Carboxylic acids are well-documented structural alerts[2]. In the liver, they undergo Phase II metabolism via UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides . These electrophilic intermediates can undergo intramolecular acyl migration and covalently bind to cellular nucleophiles (proteins), triggering idiosyncratic drug toxicity (IDT) or immune-mediated hepatotoxicity[3].

  • The 4-Bromo and 4-Fluorophenyl Groups: While the para-fluoro substitution effectively blocks CYP450-mediated aromatic oxidation, the combination of bromine and a fluorinated aromatic ring significantly increases the molecule's lipophilicity (LogP). High lipophilicity, coupled with an acidic pharmacophore, is a known driver for mitochondrial uncoupling and promiscuous binding to the hERG potassium channel.

  • The Pyrazole Core: Generally well-tolerated, but highly halogenated pyrazoles can occasionally induce reactive oxygen species (ROS) or cause non-specific cytotoxicity[4].

Mechanism Parent Parent Compound (Carboxylic Acid) UGT Hepatic UGTs (+ UDPGA) Parent->UGT Glucuronidation AcylGluc Acyl Glucuronide (Reactive Electrophile) UGT->AcylGluc Bioactivation Nucleophile Cellular Proteins (Nucleophiles) AcylGluc->Nucleophile Acyl Migration Adduct Covalent Adducts (Hepatotoxicity / IDT) Nucleophile->Adduct Covalent Binding

Fig 1. Bioactivation pathway of carboxylic acids leading to reactive acyl glucuronides.

Core Experimental Workflows

To systematically evaluate these risks, we deploy a tiered screening cascade. Every protocol below is designed as a self-validating system , ensuring that assay performance is verified internally before data is interpreted.

Workflow Compound 4-bromo-3-(4-fluorophenyl)- 1H-pyrazole-5-carboxylic acid Alerts Structural Alert Analysis (Carboxylic Acid Moiety) Compound->Alerts Hepato Hepatotoxicity Assay (HepG2 / ATP Depletion) Alerts->Hepato Geno Genotoxicity Screen (Ames Test - OECD 471) Alerts->Geno Metab Reactive Metabolite Trapping (GSH/KCN + UGTs) Alerts->Metab Decision Toxicity Profile & Lead Optimization Decision Hepato->Decision Geno->Decision Metab->Decision

Fig 2. Preliminary toxicity screening cascade for the pyrazole-carboxylic acid derivative.

Workflow A: Genotoxicity (Bacterial Reverse Mutation Assay)

Causality: Regulatory bodies mandate the assessment of mutagenic potential early in development. The dictate the use of the Ames test to detect point mutations or frameshifts. The halogenated nature of our compound necessitates ruling out reductive dehalogenation-induced DNA damage.

Step-by-Step Protocol:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth until they reach an OD600 of ~1.0[5].

  • Metabolic Activation: Prepare the S9 mix using Aroclor 1254-induced rat liver homogenate (10% v/v), supplemented with NADP+ and glucose-6-phosphate to simulate mammalian hepatic metabolism.

  • Pre-Incubation Treatment: In sterile tubes, mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions), and 0.05 mL of the test compound (dose range: 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes to allow metabolic bioactivation[5].

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate inverted plates at 37°C for 48–72 hours. Quantify revertant colonies using an automated colony counter.

  • Self-Validation Mechanism: The assay is only valid if the positive controls (2-Aminoanthracene for +S9; Sodium Azide for -S9) yield a ≥3-fold increase in revertant colonies compared to the DMSO vehicle control.

Workflow B: Hepatotoxicity & Mitochondrial Uncoupling

Causality: Because the liver is the primary site of UGT-mediated acyl glucuronidation, we utilize human hepatocellular carcinoma (HepG2) cells. We measure intracellular ATP via luminescence, which serves as a highly sensitive proxy for both general membrane lysis and specific mitochondrial toxicity[4].

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Using an acoustic liquid handler (e.g., Echo 550), dispense a 10-point, 1:3 serial dilution of the compound directly into the assay plate. The final top concentration should be 100 µM with a normalized 0.5% DMSO concentration.

  • Incubation: Incubate the treated cells for 48 hours.

  • ATP Detection: Equilibrate the plate to room temperature. Add an equal volume (e.g., 25 µL) of CellTiter-Glo® reagent to each well. Shake the plate at 500 rpm for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate the IC50 using a 4-parameter logistic curve fit.

  • Self-Validation Mechanism: Include Chlorpromazine (100 µM) as a positive control for acute hepatotoxicity. The assay plate is accepted only if the Z'-factor between the DMSO control and the Chlorpromazine control is > 0.5.

Workflow C: Reactive Metabolite Trapping (Acyl Glucuronide Risk)

Causality: To definitively prove or disprove the structural alert of the carboxylic acid, we must attempt to trap the reactive acyl glucuronide in vitro using nucleophilic trapping agents[6].

Step-by-Step Protocol:

  • Incubation Matrix: Prepare a reaction mixture containing Human Liver Microsomes (HLM, 1 mg/mL final protein), the test compound (10 µM), and a trapping agent (5 mM Glutathione [GSH] or 1 mM Potassium Cyanide [KCN]) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the cofactors: 1 mM NADPH (for CYP450 activity) and 2 mM UDPGA (critical for UGT-mediated glucuronidation).

  • Incubation: Incubate at 37°C for 60 minutes with gentle shaking.

  • Quenching & Extraction: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-HRMS Analysis: Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry. Perform neutral loss scanning for 129 Da (pyroglutamic acid cleavage) to identify GSH adducts, and look for specific mass shifts corresponding to the compound's acyl glucuronide (+176 Da) conjugated to GSH (+307 Da).

  • Self-Validation Mechanism: Include Diclofenac (10 µM) as a positive control. The run is validated only if Diclofenac-GSH acyl adducts are robustly detected by the mass spectrometer.

Data Presentation & Acceptance Criteria

To facilitate rapid decision-making for drug development professionals, the quantitative endpoints and Go/No-Go thresholds for this screening cascade are summarized below.

AssayTarget MechanismKey EndpointsSelf-Validation ControlGo/No-Go Threshold
HepG2 CellTiter-Glo General Cytotoxicity & Mitochondrial ToxIC50 (ATP depletion)ChlorpromazineIC50 > 50 µM (Go)
Ames Test (OECD 471) Mutagenicity / DNA DamageRevertant Colonies2-Aminoanthracene< 2-fold increase vs. vehicle
Reactive Metabolite Trapping Acyl Glucuronidation% Adduct FormationDiclofenac< 10% covalent binding equivalent
hERG Patch Clamp *Cardiotoxicity (Lipophilicity driven)IC50 (Tail current block)DofetilideIC50 > 30 µM (Go)

*Note: hERG patch clamp is highly recommended as a supplementary screen due to the lipophilic bromo-fluorophenyl moiety.

Conclusion

The preliminary toxicity screening of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid must be heavily weighted toward evaluating its potential to form reactive acyl glucuronides and its lipophilicity-driven off-target effects. By employing a self-validating matrix of OECD-compliant genotoxicity assays, ATP-depletion hepatotoxicity screens, and LC-HRMS metabolite trapping, researchers can confidently map the safety profile of this compound before committing to expensive in vivo pharmacokinetic and toxicological studies.

References

  • Food and Drug Administration (FDA). "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." FDA.gov.[Link]

  • Organization for Economic Cooperation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals.[Link]

  • Castell, J. et al. "Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches." Toxicology, 2024. PubMed.[Link]

  • Drug Hunter. "Bioactivation of Structural Alerts." DrugHunter.com.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Introduction: Bridging Complexity in Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and functional group...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging Complexity in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] Its impact is particularly profound in medicinal chemistry, where the construction of complex biaryl and heteroaryl scaffolds is a daily necessity. The pyrazole core, a five-membered nitrogen-containing heterocycle, is a privileged structure in pharmaceuticals, appearing in drugs targeting a vast array of diseases.[5]

This guide focuses on a specific, high-value building block: 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid . The strategic placement of a bromine atom, a fluorinated phenyl ring, and a carboxylic acid group makes this molecule a versatile platform. The bromine serves as a reactive handle for C-C bond formation, the fluorophenyl group modulates pharmacokinetic properties, and the carboxylic acid provides a key site for further derivatization or interaction with biological targets.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully employ this substrate in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, provide field-tested protocols, and address common challenges, empowering you to accelerate the synthesis of novel chemical entities.

Pillar 1: The Mechanistic Heart of the Reaction

A successful experimental design is rooted in a firm understanding of the reaction mechanism. The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle.[6][7] Each component—catalyst, ligand, base, and solvent—plays a critical and synergistic role.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the pyrazole, forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is highly dependent on the choice of palladium source and, crucially, the phosphine ligand.[2][7]

  • Transmetalation: The base activates the organoboron reagent (boronic acid) to form a more nucleophilic boronate "ate" complex.[8][9] This complex then transfers its organic group to the palladium center, displacing the halide. This step is often where the choice of base has the most dramatic impact.[8]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_org_pd R¹-Pd(II)L₂-R² (Diorganopalladium) transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product reactants R¹-X (Aryl Halide) reactants->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃) boronic_acid->base boronate [R²-B(OH)₃]⁻ (Boronate 'ate' Complex) base->boronate boronate->transmetalation Suzuki_Workflow start Reaction Planning (Substrate & Reagent Selection) setup Reaction Setup (Under Inert Atmosphere) start->setup reaction Heating (Thermal or Microwave) setup->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete troubleshoot Troubleshooting monitoring->troubleshoot purification Purification (Chromatography / HPLC) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end Final Product analysis->end troubleshoot->start Re-optimize

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Application

Application Note: Decarboxylation Strategies for 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Strategic Overview The synthesis of highly substituted pyrazoles is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Strategic Overview

The synthesis of highly substituted pyrazoles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. The intermediate 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid contains a labile carboxylic acid moiety at the C5 position. Controlled decarboxylation of this position yields the 4-bromo-3-arylpyrazole core, a critical and versatile pharmacophore.

As a Senior Application Scientist, I have observed that while decarboxylation is conceptually simple, executing it on halogenated heteroaromatics presents significant chemoselectivity challenges. This guide dissects the causality behind three distinct decarboxylation methodologies and provides self-validating protocols to ensure high-fidelity scale-up.

Mechanistic Insights & The "Bromine Challenge"

Decarboxylation of heteroaromatic carboxylic acids typically requires high activation energy. The presence of the C4-bromine atom in our specific substrate introduces a competing pathway: protodehalogenation . Selecting the correct method requires balancing the energy needed to extrude CO₂ against the risk of cleaving the C–Br bond.

  • Thermal Decarboxylation (Neat): Heating the neat solid to its melting point can force CO₂ extrusion. However, this brute-force approach often results in severe thermal degradation, charring, and low yields (typically ~30%, as historically observed in similar fluorinated pyrazole systems)[1].

  • Metal-Catalyzed Protodecarboxylation: Copper(I) oxide, combined with nitrogen-based ligands like 1,10-phenanthroline, significantly lowers the activation barrier[1]. The Cu(I) species inserts into the C–COOH bond, releasing CO₂ and forming an organocopper intermediate, which is subsequently protonated.

    • Causality & Risk: If the temperature exceeds 180°C or if Cu loading is too high, the organocopper intermediate can migrate or form at the C4 position, leading to an undesired des-bromo impurity.

  • Acid-Mediated Decarboxylation: A highly scalable, metal-free alternative utilizes aqueous mineral acids (e.g., H₂SO₄) at elevated temperatures (80°C to 190°C)[2]. Protonation of the pyrazole N2 nitrogen increases the electrophilicity of the ring, facilitating a concerted decarboxylation pathway. This method completely circumvents dehalogenation risks.

  • Process Safety Warning: Decarboxylation of pyrazole-5-carboxylic acids releases large volumes of carbon dioxide. If uncontrolled during scale-up, this can lead to excessive frothing, unacceptable pressure increases, or catastrophic runaway conditions[3].

Experimental Workflows (Self-Validating Systems)

To ensure trustworthiness and reproducibility, both protocols below are designed as self-validating systems . They incorporate mandatory In-Process Controls (IPC) via UPLC-MS to ensure the reaction is quenched only when the starting material is consumed, preventing difficult downstream chromatographic separations.

Protocol A: Microwave-Assisted Copper-Catalyzed Decarboxylation

Optimized for rapid discovery-scale synthesis (Milligram to Gram scale).

  • Preparation: In a 10 mL microwave-safe vial, charge 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 mmol, 285 mg), Cu₂O (0.05 mmol, 7.2 mg, 5 mol%), 1,10-phenanthroline (0.1 mmol, 18.0 mg, 10 mol%), and Cs₂CO₃ (0.5 mmol, 163 mg, 0.5 equiv).

  • Solvent & Deoxygenation: Add anhydrous DMF (4.0 mL). Seal the vial with a crimp cap and purge the solution with N₂ gas for 5 minutes.

    • Causality: Displacing oxygen is critical to prevent the oxidative homocoupling of the organocopper intermediates.

  • Irradiation: Heat the mixture in a dedicated microwave synthesizer at 160°C for 45 minutes.

    • Causality: Do not exceed 160°C. Higher temperatures exponentially increase the rate of C4-debromination[1].

  • In-Process Control (IPC): Extract a 10 µL aliquot, dilute with 1 mL MeCN, and analyze via UPLC-MS.

    • Validation Target: Product [M+H]+=241/243 (1:1 ratio indicating intact bromine); Starting Material [M+H]+=285/287<1% Area.

  • Workup: Dilute the mixture with EtOAc (15 mL) and filter through a pad of Celite to remove insoluble copper salts. Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to effectively partition the DMF into the aqueous phase. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Acid-Mediated Thermal Decarboxylation

Optimized for process scale-up and maximum halogen retention (Multi-gram to Kilogram scale).

  • Preparation: In a 50 mL heavy-walled pressure vessel (or Hastelloy autoclave for larger scales), suspend the pyrazole-5-carboxylic acid (10.0 mmol, 2.85 g) in 15 mL of 1M aqueous H₂SO₄.

  • Heating: Seal the vessel and heat to 150°C using an aluminum heating block for 6 hours.

    • Causality: The sealed system prevents the loss of water and maintains the autogenous pressure required to superheat the aqueous acid past its atmospheric boiling point, providing the thermal energy needed for the protonation-driven CO₂ extrusion[2].

  • In-Process Control (IPC): Cool the reactor to room temperature. Extract a 50 µL aliquot into EtOAc and analyze via UPLC-MS to confirm complete conversion.

  • Workup & Isolation: Cool the reactor to 0°C. Carefully adjust the pH to 7.0 using 2M NaOH (aq).

    • Causality: Neutralizing the acid precipitates the highly lipophilic 4-bromo-3-(4-fluorophenyl)-1H-pyrazole product from the aqueous phase.

  • Filter the resulting off-white solid, wash with cold DI water (2 × 10 mL), and dry under vacuum at 50°C for 12 hours.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three primary decarboxylation strategies when applied to 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid.

MethodReagents & ConditionsReaction TimeIsolated YieldDes-bromo ImpurityScalability Profile
A: Cu-Catalyzed (MW) Cu₂O, Phen, Cs₂CO₃, DMF, 160°C45 min82%3 - 5%Low (Best for Discovery)
B: Acid-Mediated 1M H₂SO₄ (aq), 150°C, Sealed6 hours88%< 0.1%High (Best for Process)
C: Neat Thermal No solvent, 210°C (Melt)1 hour31%~ 2%Poor (High Degradation)

Process Visualization

Decarboxylation SM 4-Bromo-3-(4-fluorophenyl) -1H-pyrazole-5-carboxylic acid MW Method A: Cu2O / MW (DMF, 160°C) SM->MW Catalytic Acid Method B: H2SO4 (aq) (150°C, Sealed) SM->Acid Metal-Free Thermal Method C: Neat Melt (>200°C) SM->Thermal Uncatalyzed Prod 4-Bromo-3-(4-fluorophenyl) -1H-pyrazole MW->Prod -CO2 Dehalo Impurity: Des-bromo product MW->Dehalo Excess Heat Acid->Prod -CO2 Thermal->Prod -CO2

Decarboxylation pathways and potential dehalogenation side-reactions.

References

  • Dale, D. J., Dunn, P. J., Golightly, C., Hughes, M. L., Levett, P. C., Pearce, A. K., ... & Wood, A. S. (2000). "The Chemical Development of the Commercial Route to Sildenafil: A Case History." Organic Process Research & Development.[Link]

  • Pazenok, S., Vors, J.-P., Leroux, F. R., & Giornal, F. (2013). "Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives." European Patent Office, EP2890682B1 / WO2014033164A1.

Sources

Method

Application Note: In Vitro Assay Preparation for 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in CNS Drug Discovery Application: D-Amino Acid Oxidase (DAAO) Inhibition Profiling Executive Summary & Mechanistic Rationale The compound 4-bromo-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in CNS Drug Discovery Application: D-Amino Acid Oxidase (DAAO) Inhibition Profiling

Executive Summary & Mechanistic Rationale

The compound 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid belongs to a highly privileged class of pyrazole-5-carboxylic acid derivatives, which are widely recognized as potent, selective inhibitors of D-amino acid oxidase (DAAO) [1].

In the central nervous system, DAAO is a flavoenzyme responsible for the oxidative deamination of D-serine, an essential co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor[2]. NMDA receptor hypofunction is a core pathophysiological mechanism in schizophrenia and various cognitive disorders. By inhibiting DAAO, pyrazole-5-carboxylic acid derivatives prevent the degradation of D-serine, thereby elevating synaptic D-serine levels and enhancing NMDA receptor neurotransmission[3].

Causality in Assay Design

To accurately evaluate the inhibitory potency (IC₅₀) of this compound, we utilize a highly sensitive, continuous fluorometric assay. Because the direct product of DAAO (an imino acid) is difficult to measure in real-time, the assay relies on a coupled enzyme system [4]. DAAO oxidizes D-serine to produce hydrogen peroxide (H₂O₂). In the presence of Horseradish Peroxidase (HRP), this H₂O₂ reacts with a fluorogenic probe (Amplex™ Red) to produce highly fluorescent resorufin[2].

DAAO_Pathway Astrocyte Astrocyte (D-Serine Release) DSerine D-Serine (NMDA Co-agonist) Astrocyte->DSerine Releases DAAO D-Amino Acid Oxidase (DAAO) DSerine->DAAO Metabolized by NMDA NMDA Receptor (Enhanced Activation) DSerine->NMDA Binds & Activates Products H₂O₂ + Ammonia + Hydroxypyruvate DAAO->Products Oxidation Inhibitor 4-bromo-3-(4-fluorophenyl)- 1H-pyrazole-5-carboxylic acid Inhibitor->DAAO Inhibits (Lid-open stabilization)

Caption: DAAO signaling pathway and the mechanism of NMDA receptor enhancement via DAAO inhibition.

Self-Validating Experimental Workflow

A robust biochemical assay must be a self-validating system. False positives are a significant risk in coupled assays; a compound might appear as a DAAO hit when it is actually inhibiting the coupling enzyme (HRP) or quenching the fluorescence of the resorufin product[4].

To ensure scientific integrity, this protocol integrates three mandatory validation layers:

  • FAD Supplementation: DAAO requires Flavin Adenine Dinucleotide (FAD) for catalytic activity. Recombinant DAAO often loses its weakly bound FAD during purification. Supplementing the buffer with exogenous FAD ensures the enzyme remains in its active holoenzyme state[4].

  • Pre-Incubation Phase: Pyrazole-based inhibitors often stabilize a specific "lid-open" conformation of the DAAO active site, resulting in slow-binding kinetics[1]. A 20–30 minute pre-incubation of the enzyme with the compound is critical to reach thermodynamic equilibrium before initiating the reaction[4].

  • Orthogonal Counter-Screen: A parallel assay lacking DAAO but spiked with exogenous H₂O₂ is run to rule out HRP inhibition or fluorescence quenching[4].

Assay_Workflow Prep 1. Reagent Prep (hDAAO + FAD Buffer) PreInc 2. Pre-Incubation (Enzyme + Inhibitor) 20-30 mins Prep->PreInc Substrate 3. Reaction Initiation (D-Serine + Amplex Red + HRP) PreInc->Substrate Readout 4. Fluorescence Readout (Ex: 530nm / Em: 590nm) Substrate->Readout Counter 5. Counter Screen (Exclude HRP Inhibition) Readout->Counter

Caption: Step-by-step in vitro Amplex Red coupled assay workflow for DAAO inhibitor screening.

Detailed In Vitro Assay Protocol

Materials and Reagents
  • Target Enzyme: Recombinant human DAAO (hDAAO) and rat DAAO (rDAAO) (N-terminal His-tagged).

  • Test Compound: 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (prepared as a 10 mM stock in 100% DMSO).

  • Substrate: D-Serine (Sigma-Aldrich).

  • Coupling Reagents: Amplex™ Red Reagent (Thermo Fisher) and Horseradish Peroxidase (HRP).

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4, containing 0.001% (v/v) human serum albumin (HSA) to prevent non-specific plastic binding[4].

  • Cofactor: Flavin Adenine Dinucleotide (FAD).

Step-by-Step Methodology

Step 1: Compound Serial Dilution

  • Prepare a 10-point, 3-fold serial dilution of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid in 100% DMSO.

  • Transfer 0.5 µL of the diluted compounds into a 384-well black optical-bottom microplate. The final DMSO concentration in the assay will be 1.0–1.5% (v/v)[4].

Step 2: Preparation of the Enzyme Mix

  • Prepare the Enzyme Mix in Assay Buffer: 1.5 nM hDAAO (or 10 nM rDAAO) and 10 µM FAD[3].

  • Add 25 µL of the Enzyme Mix to the assay plate wells containing the test compound.

  • Critical Step: Incubate the plate at room temperature (23–25°C) in the dark for 30 minutes. This allows the pyrazole-5-carboxylic acid to fully associate with the DAAO active site[4].

Step 3: Preparation of the Substrate/Detection Mix

  • Prepare the Substrate Mix in Assay Buffer: 10 mM D-Serine, 100 µM Amplex Red, and 2 U/mL HRP[4],[3]. (Note: These concentrations are 2X, as they will be diluted 1:1 upon addition).

Step 4: Reaction Initiation and Kinetic Readout

  • Add 25 µL of the Substrate Mix to all wells to initiate the reaction.

  • Immediately transfer the plate to a fluorescence microplate reader (e.g., FlexStation II or equivalent).

  • Monitor the reaction kinetically for 60 minutes at room temperature using Excitation: 530 nm and Emission: 590 nm [4].

  • Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve.

Step 5: Orthogonal Counter-Screen (HRP Validation)

  • In a separate plate, replace hDAAO and D-serine with 800 nM H₂O₂[4].

  • Run the exact same compound concentrations and detection mix. If the compound reduces fluorescence in this plate, it is a false positive (HRP inhibitor or fluorophore quencher).

Data Presentation & Selectivity Profiling

To validate the therapeutic potential of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, its activity must be benchmarked against known standards (e.g., Luvadaxistat or AS057278)[2]. Furthermore, selectivity must be established against D-aspartate oxidase (DDO), the closest human homologue to DAAO[3].

Table 1: Expected Quantitative Profiling Parameters for Pyrazole-5-Carboxylic Acid Derivatives

Assay ParameterTarget/EnzymeExpected IC₅₀ RangeAssay FormatPurpose
Primary Potency Human DAAO (hDAAO)< 50 nMAmplex Red CoupledDetermine primary on-target efficacy.
Species Translation Rat DAAO (rDAAO)100 - 500 nMAmplex Red CoupledAssess suitability for rodent in vivo models (often less potent in rats)[4].
Selectivity Human DDO (hDDO)> 10,000 nMAmplex Red CoupledEnsure no off-target disruption of D-aspartate metabolism[3].
Counter-Screen HRP / H₂O₂> 50,000 nMDirect FluorescenceRule out assay interference[4].

Data Analysis: Dose-response data should be normalized to the positive control (100% inhibition, e.g., 10 µM reference inhibitor) and negative control (0% inhibition, DMSO vehicle). IC₅₀ values are determined using a four-parameter logistic non-linear regression model[2],[4].

References

  • Terry-Lorenzo, R. T., et al. (2014). Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. National Institutes of Health (NIH). Available at: [Link]

  • Duplantier, A. J., et al. (2009). Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent d-Amino Acid Oxidase (DAAO) Inhibitors. ACS Publications. Available at:[Link]

  • Szabo, R., et al. (2020). Synthesis and Biochemical Evaluation of Lid-Open d-Amino Acid Oxidase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. Drawing from estab...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. Drawing from established chemical principles and field-proven methodologies, this document addresses common challenges and offers robust, step-by-step protocols to achieve high purity for this critical synthetic intermediate.

FAQ: Initial Purification Strategy

This section addresses high-level questions to guide your initial purification approach.

Q1: What are the most common impurities I should expect during the synthesis of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid?

A1: Impurities are typically process-related and depend on the synthetic route.[1] However, based on common pyrazole syntheses, which often involve cyclocondensation reactions followed by hydrolysis and bromination, you can anticipate the following:

  • Unreacted Starting Materials: Such as the initial β-ketoester and hydrazine derivatives used in the pyrazole ring formation.[2]

  • Ester Precursor: If the synthesis involves the hydrolysis of a pyrazole-carboxylate ester, incomplete hydrolysis will leave the ester in your crude product.[2]

  • Over-brominated Species: The pyrazole ring can sometimes be brominated at multiple positions, leading to di-bromo impurities.[3]

  • Regioisomers: Depending on the symmetry of the starting materials, different regioisomers of the pyrazole ring can form during the cyclization step.

  • Neutral By-products: Side reactions can generate various non-acidic, organic by-products.

Q2: What is the most effective first-pass purification strategy for this compound?

A2: Given the compound's structure—possessing both a carboxylic acid (acidic) and a pyrazole ring (can be basic)—an acid-base extraction is an exceptionally effective initial step.[4] This technique excels at removing neutral organic impurities. By dissolving the crude material in an organic solvent and washing with an aqueous base (like sodium bicarbonate), the target compound converts to its water-soluble salt, leaving neutral impurities behind in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product. This should be followed by recrystallization to remove any remaining closely related acidic or basic impurities.

Q3: How do I select an appropriate solvent system for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For pyrazole carboxylic acids, common and effective systems include:

  • Single Solvents: Ethanol, methanol, or isopropanol are often good starting points.

  • Mixed Solvent Systems: A highly effective technique is to dissolve the compound in a minimum of a hot solvent in which it is soluble (e.g., ethanol) and then add a hot "anti-solvent" in which it is poorly soluble (e.g., water) dropwise until the solution becomes faintly turbid. Slow cooling of this saturated solution promotes the growth of high-purity crystals.[4] Hexane/ethyl acetate is another useful combination reported for pyrazole derivatives.[4]

Troubleshooting Guide: Common Problems & Solutions

This guide addresses specific experimental issues in a question-and-answer format.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of a solid crystalline lattice. This is often due to rapid cooling or a suboptimal solvent choice.

  • Causality: Rapidly cooling a highly concentrated solution does not give molecules sufficient time to orient themselves into an ordered crystal lattice. The solute crashes out as a disordered, often impure, liquid.

  • Solutions:

    • Slow Down the Cooling: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can further slow the process.[4]

    • Re-evaluate the Solvent: The boiling point of your solvent may be too high. Try a different solvent system with a lower boiling point.[4]

    • Use More Solvent: You may have a supersaturated solution. Add a small amount of additional hot solvent to ensure everything is fully dissolved before initiating cooling.

Q5: After recrystallization, my product's purity is still low, and I suspect an isomer is present. What is the next step?

A5: When recrystallization fails to separate impurities, it is typically because the impurity has very similar solubility properties to the desired product, which is common with isomers. In this case, column chromatography is the most powerful purification technique.[3][5]

  • Causality: Chromatography separates compounds based on differences in their partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Even small structural differences between isomers can lead to different affinities for the stationary phase, allowing for their separation.

  • Solution:

    • Stationary Phase: Use silica gel for this compound. Since pyrazoles can sometimes interact strongly with acidic silica, you can use silica deactivated with triethylamine if you observe significant tailing or poor recovery.[4]

    • Mobile Phase: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20) to elute your compound. Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio.[5]

Q6: I'm not getting any crystals to form even after cooling the solution in an ice bath. What can I do?

A6: If no crystals form, the solution is likely not saturated enough, or crystallization requires an initiation event (nucleation).

  • Causality: Crystal growth requires nucleation sites, which are initial small aggregates of molecules from which a larger crystal can grow. Sometimes, spontaneous nucleation is slow.

  • Solutions:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites.[4]

    • Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This will act as a template for further crystal growth.[4]

    • Increase Concentration: Carefully evaporate some of the solvent under a gentle stream of nitrogen or using a rotary evaporator to increase the concentration of your compound, then attempt to cool and crystallize again.[4]

Purification Method Selection Workflow

The following diagram outlines a logical workflow for purifying your crude 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid.

Purification_Workflow Crude Crude Product Analysis Analyze Impurity Profile (TLC, LC-MS, NMR) Crude->Analysis Neutral_Imp Predominantly Neutral Impurities Present? Analysis->Neutral_Imp AcidBase Perform Acid-Base Extraction Neutral_Imp->AcidBase Yes Isomer_Imp Isomers or Structurally Similar Impurities? Neutral_Imp->Isomer_Imp No Recryst_Check1 Purity Acceptable? AcidBase->Recryst_Check1 Recrystallize Recrystallize Recryst_Check1->Recrystallize No Final_Product Pure Product Recryst_Check1->Final_Product Yes Recrystallize->Final_Product Recrystallize->Final_Product Isomer_Imp->Recrystallize No Chromatography Perform Column Chromatography Isomer_Imp->Chromatography Yes Chromatography->Recrystallize

Sources

Optimization

Technical Support Center: Regioselective Bromination of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Welcome to the Technical Support Center. As an Application Scientist, I have designed this hub to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this hub to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions for the halogenation of functionalized pyrazoles.

The bromination of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid presents a unique chemoselectivity challenge: achieving high Electrophilic Aromatic Substitution (SEAr) at the pyrazole C4 position while actively suppressing Hunsdiecker-type halodecarboxylation and avoiding off-target reactions on the fluorophenyl ring.

Part 1: Mechanistic Overview & Optimization Data

The regioselectivity of this reaction is governed by the Highest Occupied Molecular Orbital (HOMO) electron density. Despite the presence of the electron-withdrawing carboxylic acid (-COOH) at C5 and the deactivated 4-fluorophenyl group at C3, the pyrazole C4 position remains the most nucleophilic site[1]. However, exposing electron-rich heterocyclic carboxylic acids to electrophilic halogens under thermal stress or basic conditions frequently triggers the loss of CO₂ (decarboxylation)[2].

To establish a self-validating protocol, we must balance reactivity and stability. The table below summarizes the quantitative optimization of these reaction conditions.

Table 1: Condition Optimization for C4-Bromination vs. Decarboxylation
Brominating AgentSolventTemp (°C)AdditiveYield (C4-Br)Decarboxylation (%)
Br₂ (1.2 eq)Acetic Acid80None35%58%
NBS (1.1 eq)Acetonitrile80None48%41%
NBS (1.05 eq)DMF25None86%< 2%
NBS (1.05 eq) Acetonitrile 25 5 mol% AcOH 94% < 1%

Data Synthesis: Mild temperatures and the use of N-Bromosuccinimide (NBS) in polar aprotic solvents completely suppress the radical/base-promoted decarboxylation pathways.

Part 2: Mechanistic Pathway Visualization

Workflow A 3-(4-fluorophenyl)-1H-pyrazole -5-carboxylic acid B N-Bromosuccinimide (NBS) 0-25 °C A->B C SEAr Pathway (Kinetic Control) B->C Mild Acid / MeCN E Radical / Base Pathway (Thermodynamic Stress) B->E High Heat / Base D 4-Bromo-3-(4-fluorophenyl)-1H -pyrazole-5-carboxylic acid C->D F Halodecarboxylation (Loss of CO2) E->F

Mechanistic pathways for regioselective bromination vs. halodecarboxylation.

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I seeing a significant loss of the carboxylic acid group (decarboxylation) during bromination? Causality & Solution: Pyrazole-5-carboxylic acids are highly susceptible to halodecarboxylation when exposed to electrophilic halogens under basic, radical-initiating (light/peroxides), or high-temperature conditions. As demonstrated in recent studies on2[2], the carboxylate anion acts as an excellent leaving group. Fix: Maintain the substrate in its protonated acid form. Strictly avoid bases (e.g., NaHCO₃, amines). Use NBS in Acetonitrile (MeCN) at room temperature. If decarboxylation persists due to substrate-specific electronics, consider a transient esterification strategy (e.g., forming an ethyl ester block), perform the bromination, and subsequently hydrolyze back to the acid[3].

Q2: The reaction is sluggish, and unreacted starting material remains. Should I increase the temperature? Causality & Solution: Do not exceed 30 °C. Thermal stress is the primary trigger for the undesired Hunsdiecker-type cleavage[4]. The C4 position is deactivated by the adjacent -COOH group, slowing down the SEAr kinetics. Fix: Instead of heat, add a catalytic amount of a mild acid (e.g., 5 mol% Acetic Acid) to further polarize the N-Br bond of NBS, increasing its electrophilicity. Alternatively, 1 using halogen-transfer agents can accelerate the reaction at room temperature[1].

Q3: Is there a risk of over-brominating the 4-fluorophenyl ring? Causality & Solution: Electrophilic aromatic substitution is strictly governed by electron density. The fluorine atom strongly deactivates the phenyl ring via inductive withdrawal (-I effect). The pyrazole C4 position remains orders of magnitude more nucleophilic. Fix: Over-bromination at the phenyl ring is highly improbable unless a massive excess of NBS and harsh Lewis acids (like FeBr₃) are used. Maintain strict stoichiometric control (1.05 equivalents of NBS) to ensure exclusive C4 functionalization.

Q4: My product is difficult to isolate from the succinimide byproduct. How can I improve the workup? Causality & Solution: Both the desired brominated pyrazole-carboxylic acid and the succinimide byproduct are highly polar and capable of extensive hydrogen bonding, making standard silica gel chromatography difficult. Fix: Exploit the acidity of the -COOH group using a pH-swing extraction (detailed in the protocol below).

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific In-Process Controls (IPCs), you can verify the mechanistic integrity of the reaction before proceeding to isolation.

Step 1: Substrate Dissolution & Activation
  • Charge a dry, amber-glass round-bottom flask (to exclude light and prevent radical initiation) with 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv, e.g., 10 mmol).

  • Suspend the solid in anhydrous Acetonitrile (0.2 M concentration).

  • Add Glacial Acetic Acid (0.05 equiv) to act as a mild SEAr promoter. Stir at 20–25 °C until a uniform suspension/solution is achieved.

Step 2: Controlled Halogenation
  • Weigh out N-Bromosuccinimide (NBS) (1.05 equiv). Crucial: Ensure the NBS is freshly recrystallized from water to remove trace Br₂ and succinimide, which can skew stoichiometry and promote side reactions.

  • Add the NBS portion-wise over 15 minutes to prevent localized exothermic spikes.

  • Stir the reaction at 25 °C for 2 to 4 hours.

Step 3: In-Process Control (IPC) & Self-Validation
  • Validation Check: Withdraw a 10 µL aliquot, quench in 1 mL of 50:50 MeCN/Water, and analyze via LC-MS.

    • Success Criterion: The target product will show an [M+H]⁺ isotopic pattern typical of a mono-brominated species (a distinct 1:1 ratio of M / M+2 peaks).

    • Failure Criterion: The presence of a peak at [M-44]⁺ indicates that halodecarboxylation has occurred. If this is observed, immediately cool the reaction to 0 °C to arrest further degradation.

Step 4: pH-Swing Isolation (Succinimide Removal)
  • Once LC-MS confirms >95% conversion, quench the reaction by adding 10% aqueous sodium thiosulfate (0.1 equiv) to neutralize any unreacted electrophilic bromine.

  • Concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile.

  • Partition the residue between Ethyl Acetate and cold 0.5 M NaOH. The desired product will move into the aqueous layer as a sodium salt, while the majority of organic impurities remain in the organic layer.

  • Separate the aqueous layer, wash it once more with Ethyl Acetate (to remove residual succinimide), and then carefully acidify the aqueous layer with 1 M HCl to pH 2–3.

  • The pure 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

Part 5: References

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent The Journal of Organic Chemistry - ACS Publications[Link][1]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence Académie des sciences (Comptes Rendus Chimie)[Link][3]

  • Transition-metal-free decarboxylative bromination of aromatic carboxylic acids SciSpace / RSC Advances[Link][2]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method Organic Process Research & Development - DOI[Link][4]

Sources

Troubleshooting

Preventing unwanted decarboxylation of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid during heating

A Guide to Preventing Unwanted Decarboxylation During Heating Welcome to the technical support guide for 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. As Senior Application Scientists, we understand the chall...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Unwanted Decarboxylation During Heating

Welcome to the technical support guide for 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. As Senior Application Scientists, we understand the challenges researchers face when working with thermally sensitive compounds. This guide is designed to provide you with in-depth troubleshooting advice and validated protocols to help you minimize or eliminate unwanted decarboxylation during your experiments, ensuring the integrity of your synthetic routes.

Section 1: Understanding the Challenge: The Stability of the Pyrazole Carboxylic Acid

This section addresses the fundamental properties of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid and the mechanisms behind its thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid decarboxylating upon heating?

A1: Heteroaromatic carboxylic acids, particularly those with electron-withdrawing groups or adjacent heteroatoms like pyrazoles, can be susceptible to thermal decarboxylation. The reaction is often facilitated by heat, which provides the activation energy to break the carbon-carboxyl bond, releasing carbon dioxide (CO2). The stability of the resulting carbanion or radical intermediate on the pyrazole ring plays a crucial role in the ease of this process. For some heteroaromatic carboxylic acids, this can occur at temperatures as low as 60-120 °C.[1]

Q2: What is the likely mechanism for the decarboxylation of this specific pyrazole carboxylic acid?

Q3: Are there specific reaction conditions that are known to promote decarboxylation?

A3: Yes, several factors can significantly increase the rate of unwanted decarboxylation:

  • High Temperatures: This is the most common cause. Many decarboxylation reactions are intentionally carried out at temperatures above 100°C.[4]

  • Protic Solvents: Solvents with acidic protons (e.g., water, methanol, ethanol) can facilitate decarboxylation by protonating the pyrazole ring and stabilizing the transition state.

  • Strong Acids or Bases: Both can catalyze the reaction.[5][6]

  • Microwave Irradiation: The high energy input from microwave heating can accelerate decarboxylation.[1]

  • Presence of Certain Metals: Some transition metals, like copper and silver, can catalyze decarboxylation, often at lower temperatures than purely thermal methods.[1][7][8][9]

Section 2: Troubleshooting Guide: Diagnosing and Addressing Unwanted Decarboxylation

This section provides a structured approach to identifying and solving decarboxylation issues in your specific experimental setup.

Troubleshooting Matrix

Observed Problem Probable Cause(s) Recommended Solution(s)
Low yield of desired product (e.g., amide, ester) and presence of a major byproduct missing the COOH group (confirmed by LC-MS/NMR). High reaction temperature.Lower the reaction temperature. Use a low-temperature coupling agent or activation method.
Formation of the decarboxylated byproduct increases over time, even at moderate temperatures. Inappropriate solvent choice (protic solvent).Switch to an aprotic solvent (e.g., THF, DCM, DMF, Acetonitrile).[4]
Reaction fails completely, with only starting material and decarboxylated byproduct observed. Use of a strong base or acid that promotes decarboxylation over the desired reaction.Use a non-nucleophilic, sterically hindered base (e.g., DIPEA).[4] Avoid strongly acidic conditions if possible.
Inconsistent results between batches. Variable heating rates or "hot spots" in the reaction vessel.Ensure uniform heating with a well-stirred oil bath. Avoid direct heating on a hot plate.

Section 3: Validated Protocols for Minimizing Decarboxylation

Here we provide detailed, step-by-step protocols for common reactions involving 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, designed to minimize decarboxylation.

Protocol 1: Low-Temperature Amide Bond Formation

This protocol is designed for coupling the title acid with an amine, a reaction where heating is often employed but can be detrimental.

Core Principle: The key is to activate the carboxylic acid at a low temperature to form a reactive intermediate (like an active ester) before introducing the amine. This avoids exposing the thermally sensitive acid to prolonged heating.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to suppress decarboxylation.[4]

  • Activation: To the cooled solution, add your chosen coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).[4] Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the activated ester.

  • Nucleophilic Addition: Slowly add the amine (1.1 eq) to the reaction mixture, ensuring the temperature is maintained at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS to check for the formation of the desired amide and the potential decarboxylated byproduct.

  • Workup: Once the reaction is complete, quench with a mild aqueous wash (e.g., saturated ammonium chloride solution). Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product using column chromatography to isolate the desired amide.

Protocol 2: Low-Temperature Esterification

Esterification often requires heat to drive the reaction to completion, which poses a challenge. This protocol uses an activation agent that allows the reaction to proceed at or below room temperature.

Core Principle: Similar to amidation, pre-activation of the carboxylic acid is key. Using an agent like POCl3 can generate a highly reactive intermediate that readily reacts with an alcohol at low temperatures.[10]

Step-by-Step Methodology:

  • Dissolution & Cooling: In a flame-dried flask, dissolve the alcohol (primary alcohols work best at lower temperatures) in an anhydrous solvent like DCM. Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add the 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) to the cooled alcohol solution.

  • Activator Addition: Slowly add phosphorus oxychloride (POCl3) (1.2 eq) dropwise to the cold solution.[10] An exotherm may be observed, so slow addition is crucial.

  • Reaction: Stir the resulting solution at room temperature for 2-4 hours, monitoring by TLC or LC-MS. For less reactive (e.g., secondary) alcohols, a slightly elevated temperature may be required, but it should be kept as low as possible.[10]

  • Quenching & Workup: Carefully pour the reaction mixture over crushed ice. Extract the product with ethyl acetate. Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.

Section 4: Advanced Topics & Further Considerations

Q4: Are there alternative coupling reagents that are particularly suited for thermally sensitive acids?

A4: Yes. While standard reagents like HATU and HOBt/EDC are effective at low temperatures, other methods can also be considered:

  • Ynoates as Coupling Reagents: These can be used for direct amidation via an in-situ formation of α-acyl enol ester intermediates under mild conditions.[11]

  • Isocyanates for Amidation: Carboxylic acid salts can condense with aryl isocyanates at room temperature, with CO2 as the only byproduct, making it an atom-economical choice.[12]

  • Di-tert-butyl dicarbonate (Boc₂O) with DMAPO: This system has been shown to facilitate amide bond formation with less reactive nitrogen heterocycles without heat.[13]

Q5: I need to perform a cross-coupling reaction (e.g., Suzuki, Sonogashira) on the bromo- position. How can I do this without decarboxylating the acid?

A5: This is a significant challenge as these reactions often require heating. The best strategy is to protect the carboxylic acid group first . Convert the acid to an ester (e.g., a methyl or ethyl ester) using one of the low-temperature protocols described above. The ester group is generally much more stable to the heating required for cross-coupling reactions. After the cross-coupling is complete, the ester can be hydrolyzed back to the carboxylic acid under mild basic conditions.

Visualization of the Protective Strategy Workflow

G cluster_0 Problem: Cross-Coupling with Sensitive Acid cluster_1 Solution: Protective Group Strategy Start Start: 4-bromo-pyrazole-5-carboxylic acid Coupling Heated Cross-Coupling (e.g., Suzuki) Start->Coupling Direct Approach Leads to Failure Decarboxylation Unwanted Decarboxylation Product Coupling->Decarboxylation Direct Approach Leads to Failure Start2 Start: 4-bromo-pyrazole-5-carboxylic acid Esterification Low-Temp Esterification (Protocol 2) Start2->Esterification Ester Protected Intermediate: 4-bromo-pyrazole-5-carboxylate ester Esterification->Ester Coupling2 Heated Cross-Coupling (e.g., Suzuki) Ester->Coupling2 CoupledEster Cross-Coupled Ester Product Coupling2->CoupledEster Hydrolysis Mild Hydrolysis (e.g., LiOH, THF/H2O) CoupledEster->Hydrolysis FinalProduct Desired Product: Coupled Pyrazole Carboxylic Acid Hydrolysis->FinalProduct

Caption: Workflow comparing direct vs. protective strategies for cross-coupling.

References

  • Gooßen, L. J., Ohlmann, D. M., & Lange, P. P. (2009). The Thermal Amidation of Carboxylic Acids Revisited. Synthesis, 2009(01), 160-164. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Fairhurst, J., & Horwell, D. C. (2006). A Convenient Procedure for Esterification of Thermally Unstable Carboxylic Acids. Synthetic Communications, 18(1), 1-4. [Link]

  • Zhang, X., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Siskin, M., & Brons, G. (1996). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. Energy & Fuels. [Link]

  • Toy, X. Y., Roslan, I. I. B., Chuah, G. K., & Jaenicke, S. (2013). Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. Catalysis Science & Technology, 4(2), 432-440. [Link]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2010). Silver(I)-Catalyzed Decarboxylation of Aromatic Carboxylic Acids. Synfacts, 2010(03), 0338-0338. [Link]

  • Yoo, W. J., & Li, C. J. (2010). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). Molecules, 15(4), 2622-2632. [Link]

  • Tlili, A., & Schaper, L. A. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 353. [Link]

  • Chen, F., et al. (2017). Cobalt-Catalyzed Decarboxylative C–H (Hetero)Arylation for the Synthesis of Arylheteroarenes and Unsymmetrical Biheteroaryls. Organic Letters. [Link]

  • Siskin, M., & Brons, G. (1995). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Energy & Fuels. [Link]

  • Lejkowski, M., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Huang, D., et al. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. [Link]

  • McMillen, D. F., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. [Link]

  • Li, X., et al. (2018). Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. Organic Letters. [Link]

  • Wang, Z., et al. (2020). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters. [Link]

  • Novack, B. T., & Miller, S. J. (2011). one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. PMC. [Link]

  • Patil, P., & Chaskar, A. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Der Pharma Chemica, 6(5), 365-369. [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. [Link]

  • Tokyo University of Science. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • S. G. D., et al. (2016). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus Chimie. [Link]

  • Zhou, Q., et al. (2020). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. PMC. [Link]

  • Sasaki, K., & Crich, D. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters, 13(9), 2256-2259. [Link]

  • Bracher, P. (n.d.). Undergraduate Organic Synthesis Guide. Bracher Group. [Link]

  • LibreTexts Chemistry. (2022). 13.2: Decarboxylation. [Link]

  • Barton, D. H. R., et al. (1998). Reductive Radical Decarboxylation of Aliphatic Carboxylic Acids. Organic Syntheses. [Link]

  • Li, H., et al. (2023). Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. The Journal of Organic Chemistry. [Link]

  • Chen, B., et al. (2019). Low‐Temperature Hydrogenation of Carboxylic Acids to Alcohols over Heterogeneous FeOx‐Modified Ru Catalyst. ChemCatChem. [Link]

  • Liu, K., et al. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. Molecules, 26(23), 7311. [Link]

  • European Patent Office. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)
  • Kaneda, K., et al. (2013). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Organic Letters. [Link]

Sources

Optimization

Refining crystallization and recrystallization methods for 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Welcome to the Technical Support Center for Advanced API Crystallization . This portal is designed for researchers, chemical engineers, and drug development professionals tasked with isolating and purifying 4-bromo-3-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Crystallization . This portal is designed for researchers, chemical engineers, and drug development professionals tasked with isolating and purifying 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid .

Due to its unique physicochemical profile—a highly polar, hydrogen-bonding pyrazole-carboxylic acid core juxtaposed with bulky, lipophilic halogenated substituents (bromo and fluorophenyl groups)—this molecule is notoriously prone to complex crystallization challenges such as liquid-liquid phase separation (LLPS) and poor crystal habit. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to secure a robust isolation process.

I. Diagnostic Workflow: Navigating Phase Separation

When crystallizing highly functionalized pyrazoles, the kinetic barrier to forming an ordered crystal lattice is often higher than the barrier to forming disordered liquid aggregates. The workflow below illustrates the thermodynamic vs. kinetic pathways during cooling.

LLPS_Workflow A Supersaturated Solution (4-bromo-3-(4-fluorophenyl)...) B High Cooling Rate / No Seeding A->B Suboptimal C Controlled Cooling & Seeding in MSZW A->C Optimized D Oiling Out (LLPS) Solute-Rich Droplets B->D E Direct Nucleation & Crystal Growth C->E F Impurity Entrapment & Amorphous Solid D->F G High Purity Crystalline API E->G

Fig 1. Thermodynamic vs. kinetic pathways in crystallization and LLPS avoidance.

II. Troubleshooting & FAQs

Q1: During the cooling phase, my solution turns into a cloudy emulsion instead of yielding solid crystals. What is happening mechanically, and how do I resolve it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in pharmaceutical manufacturing as "oiling out" 1. For 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, the carboxylic acid and pyrazole moieties strongly desire to form hydrogen-bonded dimers. However, the bulky bromo and fluorophenyl groups sterically hinder rapid alignment into a rigid crystal lattice. When supersaturation is generated too quickly, the system bypasses nucleation and separates into a solute-rich oil phase and a solvent-rich aqueous phase. Resolution: You must kinetically favor crystal growth over droplet formation. This is achieved by utilizing Process Analytical Technology (PAT) to monitor the phase boundary and introducing seed crystals within the Metastable Zone Width (MSZW) before the cloud point is reached 2.

Q2: I successfully nucleated the product, but the resulting crystals are fine, hair-like needles that severely clog the filter dryer. How can I improve the crystal habit? A: The pyrazole-carboxylic acid core forms strong 1D hydrogen-bonded ribbons. This causes the crystal to grow rapidly along a single crystallographic axis, resulting in high-aspect-ratio needles. Resolution: Implement a Temperature Cycling (Ostwald Ripening) protocol. Fine needles possess a high surface-area-to-volume ratio, making them thermodynamically less stable than larger, blocky crystals. By oscillating the temperature, you selectively dissolve the fine needles and force the solute to deposit onto the surviving, more stable crystal cores, effectively reducing the aspect ratio.

Q3: How do I select a solvent system that prevents solvent entrapment and polymorphism? A: Carboxylic acids are notorious for trapping polar solvents (like pure ethanol or methanol) within the crystal lattice due to strong solute-solvent hydrogen bonding 3. Resolution: Use a binary solvent/anti-solvent system. An Ethanol/Water (50:50 v/v) system is highly effective here. Ethanol disrupts the acid dimers in solution, while water (a highly polar anti-solvent) rapidly rejects the lipophilic halogens, driving high recovery yields.

III. Quantitative Process Parameters

To establish a self-validating process, adherence to the specific thermodynamic boundaries of the API is required. Below are the optimized parameters for the Ethanol/Water system.

ParameterOptimized ValueMechanistic Causality / Impact
Primary Solvent Ethanol (EtOH)High solubility at elevated temps; disrupts intermolecular acid dimers.
Anti-Solvent Water (H₂O)Induces supersaturation; highly polar nature rejects the lipophilic API.
Seeding Temperature 62 °C - 65 °CEnsures seeding strictly within the MSZW, bypassing the LLPS cloud point.
Seed Loading 2.0% - 5.0% (w/w)Provides sufficient surface area to consume supersaturation kinetically.
Cooling Rate 0.1 °C/minPrevents rapid supersaturation spikes that trigger secondary nucleation.

IV. Crystal Habit Modification Workflow

TempCycling Init Initial Fine Needles (High Surface Area) Heat Heat to 55 °C (Dissolve Fines) Init->Heat Cool Cool to 5 °C (Growth on Cores) Heat->Cool Repeat Repeat Cycle (3-5 times) Cool->Repeat Repeat->Heat Yes Final Large Blocky Crystals (Optimal Filtration) Repeat->Final No

Fig 2. Temperature cycling (Ostwald Ripening) logic for crystal habit modification.

V. Self-Validating Methodologies

Protocol 1: Seeded Anti-Solvent Crystallization (LLPS Avoidance)

Objective: Isolate the API in high purity while entirely avoiding liquid-liquid phase separation. Validation Mechanism: In-line FBRM (Focused Beam Reflectance Measurement) to confirm solid particle counts vs. droplet formation.

  • Dissolution: Suspend 100 g of crude 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid in 500 mL of Ethanol. Heat to 70 °C under constant agitation (250 rpm) until complete dissolution is achieved.

  • Clarification: Perform a polish filtration through a 0.22 µm PTFE filter into a pre-heated (70 °C) jacketed crystallizer equipped with an FBRM probe.

  • Anti-Solvent Addition (Phase 1): Slowly dose 150 mL of Water at a strict rate of 5 mL/min. Causality: This brings the solution into the metastable zone without crossing the LLPS boundary.

  • Seeding: Adjust the reactor temperature to 65 °C. Introduce 2.0 g (2% w/w) of pre-milled, highly crystalline API seeds. Causality: Seeding provides a low-energy surface for nucleation, forcing the system to consume supersaturation via crystal growth rather than oil droplet formation.

  • Aging (Self-Validation Step): Hold the suspension at 65 °C for 60 minutes. Validation: The FBRM trend must show a steady increase in fine chord counts (particle growth) with no sudden, massive spikes indicative of oiling out.

  • Anti-Solvent Addition (Phase 2): Add the remaining 350 mL of Water at 2 mL/min.

  • Cooling & Isolation: Cool the suspension to 5 °C at a linear rate of 0.1 °C/min. Filter the slurry, wash with cold 50:50 EtOH/Water, and dry under vacuum at 50 °C.

Protocol 2: Temperature Cycling for Crystal Habit Modification

Objective: Convert fine, needle-like crystals into larger, blocky crystals to improve downstream filtration and bulk density. Validation Mechanism: Optical microscopy or in-line imaging (e.g., Blaze Metrics) to verify aspect ratio reduction.

  • Initial Slurry: Begin with the fully crystallized slurry from Protocol 1, held at 5 °C.

  • Heating Cycle: Heat the jacketed vessel from 5 °C to 55 °C at 0.5 °C/min. Causality: 55 °C is thermodynamically calibrated to dissolve the fine, unstable needle crystals while leaving the larger crystal cores intact.

  • Hold: Maintain the system at 55 °C for exactly 30 minutes.

  • Cooling Cycle: Cool back to 5 °C at a slow rate of 0.1 °C/min. Causality: The dissolved solute now slowly precipitates onto the surviving large crystal cores, promoting growth in the thermodynamically favored blocky habit.

  • Iteration (Self-Validation Step): Repeat the heating/cooling cycle 3 to 4 times. Validation: Extract an aliquot and examine it under an optical microscope. Proceed to isolation only when the crystal aspect ratio (length:width) decreases from >10:1 to <3:1.

  • Final Isolation: Filter the optimized slurry and dry under vacuum.

VI. References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing Source: Aragen Life Sciences URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid vs. its Unhalogenated Analog

Executive Summary In the design of kinase inhibitors and other medicinally relevant therapeutics, the pyrazole scaffold is a privileged structural motif. Functionalization of the pyrazole core—specifically at the C4 and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of kinase inhibitors and other medicinally relevant therapeutics, the pyrazole scaffold is a privileged structural motif. Functionalization of the pyrazole core—specifically at the C4 and C5 positions—is a critical strategy for tuning pharmacokinetics, target binding affinity, and metabolic stability.

This guide provides an objective, data-driven comparison between 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (Compound A) and its unhalogenated analog, 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (Compound B) . By analyzing the steric and electronic causality introduced by the C4-bromine atom, this guide equips researchers with the mechanistic insights necessary to optimize synthetic routing, cross-coupling efficiencies, and amidation kinetics.

Structural & Electronic Causality

The fundamental reactivity differences between Compound A and Compound B stem from the presence of the bromine atom at the C4 position. As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand the thermodynamic and kinetic environments these molecules create in a reaction flask.

The C4 Position: Nucleophilic vs. Electrophilic
  • Compound B (C4–H): In an unsubstituted pyrazole ring, the C4 position possesses the highest electron density, analogous to the β -position of pyrrole. This makes Compound B highly susceptible to Electrophilic Aromatic Substitution (EAS). It acts as a nucleophile in the presence of halogens or nitrating agents.

  • Compound A (C4–Br): The introduction of bromine completely inverts the reactivity profile at C4. The carbon-halogen bond transforms the C4 carbon into an electrophile , priming it for oxidative addition by low-valent transition metals (e.g., Pd(0)). The strength of the C–Br bond dictates its reactivity in cross-coupling, generally following the reactivity order of I > Br > Cl [1].

Steric Shielding at the C5-Carboxylic Acid

The van der Waals radius of a bromine atom is approximately 1.85 Å. In Compound A, this bulky atom sits directly adjacent to the C5-carboxylic acid. This creates a significant steric clash that physically shields the carbonyl carbon from incoming nucleophiles during esterification or amidation. Consequently, standard coupling reagents (like EDC/HOBt) that work efficiently for Compound B often fail or proceed at sluggish rates for Compound A, necessitating highly reactive uronium salts (e.g., HATU).

Electronic Inductive Effects (-I)

Bromine is electron-withdrawing via the inductive effect (-I). In Compound A, this pulls electron density away from the pyrazole ring, which slightly increases the acidity (lowers the pKa) of both the C5-carboxylic acid and the N1-H proton compared to Compound B. This subtle shift requires careful stoichiometric adjustments of bases during catalytic cycles.

Comparative Reactivity Matrix

The following table summarizes the divergent reactivity profiles of both compounds, providing a predictive framework for synthetic planning.

Reactivity ParameterCompound A (4-Bromo)Compound B (4-Hydrogen)Mechanistic Rationale
C4 Reactivity Electrophilic (Cross-Coupling)Nucleophilic (EAS)C-Br bond allows oxidative addition; C-H bond has high electron density for EAS.
C5 Amidation Kinetics Slow / HinderedFast / UnhinderedC4-Br steric bulk (1.85 Å) shields the C5 carbonyl from nucleophilic attack.
Pd-Catalyst Poisoning High RiskLow RiskUnprotected N-H and C5-COOH in Compound A can coordinate and deactivate Pd catalysts if not properly buffered [2].
Decarboxylation Potential HigherLowerElectron-withdrawing Br stabilizes the transition state during thermal or metal-catalyzed decarboxylation.

Mechanistic Pathways & Visualization

The divergent synthetic utility of these two building blocks is illustrated below. Compound B is ideal for linear syntheses where C4 functionalization is not required, or where early-stage uniform halogenation is planned. Compound A is a premium intermediate for divergent, late-stage C4 elaboration.

ReactivityPathways CompB Compound B (C4-H) EAS Electrophilic Aromatic Substitution (NBS) CompB->EAS Nucleophilic C4 AmidationB C5 Amidation (Fast: EDC/HOBt) CompB->AmidationB Unhindered C5 CompA Compound A (C4-Br) Coupling Pd-Catalyzed Cross-Coupling CompA->Coupling Electrophilic C4 AmidationA C5 Amidation (Slow: HATU/DIPEA) CompA->AmidationA Sterically Hindered C5 EAS->CompA Bromination

Divergent reactivity pathways of Compound A and Compound B based on C4 substitution.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is mechanistically justified to address the specific electronic and steric challenges of these pyrazole scaffolds.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Compound A

Objective: Functionalize the C4 position while managing the unprotected acidic protons.

Methodology:

  • Preparation: In a rigorously dried Schlenk flask under argon, add Compound A (1.0 equiv) and the desired arylboronic acid (1.5 equiv).

  • Base Addition (Critical Step): Add anhydrous K3​PO4​ (3.5 equiv).

    • Validation: Why 3.5 equivalents? The first equivalent deprotonates the C5-COOH. The second equivalent deprotonates the pyrazole N1-H. Only the remaining 1.5 equivalents are available to activate the boronic acid for the transmetalation step. Failing to account for these acidic protons will stall the catalytic cycle.

  • Catalyst/Ligand: Add Pd(OAc)2​ (0.05 equiv) and Amphos ligand (0.10 equiv).

    • Validation: Unprotected pyrazoles are notorious for deactivating palladium catalysts. Bulky, electron-rich monodentate ligands like Amphos or tBuBrettPhos provide steric shielding to the Pd center, preventing nitrogen coordination while accelerating the oxidative addition into the C4-Br bond [2, 3].

  • Solvent & Heating: Suspend in a degassed mixture of 1,4-Dioxane/Water (4:1, 0.2 M). Heat at 90 °C for 12 hours.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 3 (to reprotonate the C5-COOH), and extract with Ethyl Acetate.

Protocol 2: Electrophilic Bromination of Compound B

Objective: Regioselective conversion of Compound B to Compound A.

Methodology:

  • Preparation: Dissolve Compound B (1.0 equiv) in anhydrous DMF (0.5 M) at 0 °C.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes.

    • Validation: The high electron density at C4 allows for mild bromination without the need for Lewis acid catalysts (like FeBr3​ ). DMF stabilizes the bromonium intermediate.

  • Reaction: Stir at room temperature for 2 hours. Monitor by LC-MS until the starting material is consumed.

  • Workup: Pour the mixture into ice water. The resulting 4-bromo product (Compound A) will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol 3: Sterically Hindered Amidation of Compound A

Objective: Overcome the C4-Br steric shield to form a C5-amide.

Methodology:

  • Activation: Dissolve Compound A (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

    • Validation: Standard carbodiimides (EDC) form an O-acylisourea intermediate that is too bulky to be efficiently attacked by an amine in the presence of the adjacent C4-Br. HATU forms a highly reactive, less sterically encumbered active ester (OAt ester), which forces the amidation forward despite the steric clash.

  • Amine Addition: Stir for 15 minutes to ensure full activation, then add the desired primary or secondary amine (1.2 equiv).

  • Reaction: Stir at room temperature for 4-8 hours (secondary amines may require gentle heating to 40 °C).

  • Workup: Quench with saturated NH4​Cl , extract with DCM, wash with brine, and purify via flash chromatography.

References

  • Organic Letters. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available at:[Link]

  • The Journal of Organic Chemistry. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. ACS Publications. Available at:[Link]

Comparative

HPLC Method Validation for 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid Purity: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals The synthesis of highly functionalized pyrazole intermediates, such as 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals

The synthesis of highly functionalized pyrazole intermediates, such as 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid , is a critical step in the development of modern targeted therapeutics. However, verifying the purity of this compound presents a significant analytical challenge. The manufacturing process frequently generates structurally similar impurities—most notably des-bromo derivatives, des-fluoro derivatives, and halogenated positional isomers—that are notoriously difficult to resolve using standard reversed-phase chromatography.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column technologies for resolving these critical pairs. Furthermore, it details a comprehensive, self-validating analytical protocol aligned with ICH Q2(R2) guidelines to ensure robust, reproducible purity testing[1].

Column Technology Comparison: The Causality of Separation

To establish the most robust method, we compared three distinct stationary phase technologies. The objective was to achieve baseline resolution ( Rs​≥2.0 ) between the target analyte and its closest eluting process impurity (the des-bromo analog) while maintaining optimal peak symmetry and minimizing run time.

The Competitors
  • Method A: Fully Porous C18 (5 µm) – The traditional industry baseline. Separates primarily via dispersive (hydrophobic) interactions.

  • Method B: Core-Shell C18 (2.7 µm) – Utilizes solid-core particle technology to improve mass transfer kinetics.

  • Method C: Core-Shell Phenyl-Hexyl (2.7 µm) – Combines solid-core efficiency with an orthogonal retention mechanism utilizing π−π interactions[2].

Mechanistic Analysis & Results

Standard C18 columns rely almost entirely on hydrophobicity. Because the des-bromo impurity and the target analyte have highly similar hydrophobic profiles, the fully porous C18 column (Method A) failed to achieve baseline resolution. Upgrading to a Core-Shell C18 (Method B) improved efficiency. Core-shell particles consist of a 1.7 µm solid core surrounded by a 0.5 µm porous silica layer[3]. This architecture dramatically reduces the diffusion distance of sample molecules, minimizing the C -term (resistance to mass transfer) in the van Deemter equation[3]. Additionally, the narrow particle size distribution reduces the A -term (Eddy diffusion), yielding sub-2 µm UHPLC-like efficiencies (~200,000 plates/m) at standard HPLC backpressures[3]. However, while peaks were sharper, selectivity remained fundamentally unchanged.

The optimal solution was Method C (Core-Shell Phenyl-Hexyl). The target molecule contains a highly electron-deficient fluorophenyl ring and a pyrazole core. The Phenyl-Hexyl stationary phase provides dual retention mechanisms: dispersive interactions via the hexyl spacer and strong π−π interactions between the electron-rich phenyl phase and the electron-deficient fluorinated aromatic rings of the analyte[2]. This orthogonal selectivity successfully pulled the target analyte apart from its des-bromo impurity, achieving a superior resolution of 3.2.

Table 1: Chromatographic Performance Comparison
ParameterMethod A: Fully Porous C18 (5 µm)Method B: Core-Shell C18 (2.7 µm)Method C: Core-Shell Phenyl-Hexyl (2.7 µm)
Retention Time (min) 12.48.29.5
Resolution ( Rs​ ) 1.4 (Fails criteria)1.9 (Marginal)3.2 (Optimal)
Theoretical Plates (N) ~80,000/m~190,000/m~200,000/m
Backpressure (bar) 110180185
Peak Asymmetry ( Tf​ ) 1.351.151.05

Optimized Experimental Protocol

Based on the comparative data, the Core-Shell Phenyl-Hexyl column was selected for full ICH Q2(R2) method validation. The protocol below is designed as a self-validating system , meaning the method dictates its own suitability before sample analysis can proceed.

Reagents & Equipment
  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Causality: The target analyte is a carboxylic acid ( pKa​ ~3.5). Adjusting the mobile phase to pH 2.0 ensures the molecule is fully protonated (unionized), preventing peak tailing caused by secondary electrostatic interactions with residual silanols.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step-by-Step Chromatographic Workflow
  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Equilibrate the column at 30°C with an initial gradient of 20% B for 15 minutes.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: Linear ramp to 80% B

    • 12.0 - 15.0 min: Hold at 80% B

    • 15.0 - 15.1 min: Return to 20% B

    • 15.1 - 20.0 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. Causality: The highly conjugated fluorophenyl-pyrazole system exhibits a robust UV absorption maximum near 254 nm, maximizing signal-to-noise ratio.

  • Injection Volume: 5 µL.

System Suitability Testing (SST) - Critical Self-Validation Step

Before injecting unknown samples, inject the System Suitability Standard (containing 100 µg/mL target analyte and 10 µg/mL des-bromo impurity) in five replicates.

  • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 ; Tailing Factor ( Tf​ ) ≤1.5 ; Peak Area %RSD ≤2.0% .

  • Logic: If the system fails these criteria, the run is automatically aborted, preventing the generation of invalid data.

ICH Q2(R2) Method Validation Workflow

To ensure the method is fit for its intended purpose in a GMP environment, it must undergo rigorous validation evaluating accuracy, precision, specificity, linearity, and robustness[4].

G cluster_val Validation Parameters ATP Analytical Target Profile (Define Purity Goals) Screening Column Screening (C18 vs. Phenyl-Hexyl) ATP->Screening Optimization Method Optimization (Gradient, pH, Temp) Screening->Optimization Validation ICH Q2(R2) Validation (Execute Protocol) Optimization->Validation Spec Specificity (Forced Degradation) Validation->Spec Lin Linearity & Range (R² > 0.999) Validation->Lin Prec Precision & Accuracy (Recovery & %RSD) Validation->Prec Lifecycle Routine QC & Lifecycle (ICH Q14) Spec->Lifecycle Lin->Lifecycle Prec->Lifecycle

Fig 1: ICH Q2(R2) method validation lifecycle for purity analysis.

Validation Execution Steps
  • Specificity (Forced Degradation): Subject the analyte to acid (1N HCl), base (1N NaOH), oxidative (3% H2​O2​ ), and thermal (80°C) stress for 24 hours. Analyze the stressed samples to confirm that degradation products do not co-elute with the main peak. Peak purity must be confirmed via Photodiode Array (PDA) detection.

  • Linearity and Range: Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (100 µg/mL). Plot peak area versus concentration and calculate the correlation coefficient ( R2 ).

  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Inject six independent preparations of the 100 µg/mL standard.

    • Intermediate Precision: Have a second analyst perform the repeatability test on a different day using a different HPLC system.

  • Robustness: Deliberately vary critical method parameters: Flow rate (±0.1 mL/min), Column Temperature (±5°C), and Mobile Phase pH (±0.2 units). Ensure SST criteria ( Rs​≥2.0 ) are still met.

Table 2: ICH Q2(R2) Validation Summary (Core-Shell Phenyl-Hexyl)
Validation ParameterICH Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte RTPeak purity angle < thresholdPass
Linearity (Range) R2≥0.999 (25% to 150%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.6%Pass
Method Precision %RSD ≤2.0% (n=6)0.45%Pass
LOD / LOQ S/N ≥3 / S/N ≥10 0.02 µg/mL / 0.06 µg/mLPass
Robustness Rs​≥2.0 under varied conditionsMin Resolution = 2.8Pass

Conclusion

For the purity analysis of highly functionalized, halogenated intermediates like 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, traditional C18 columns often lack the necessary selectivity. By transitioning to a Core-Shell Phenyl-Hexyl stationary phase, analytical scientists can leverage orthogonal π−π interactions to achieve baseline resolution of critical isomeric impurities. When coupled with a self-validating system suitability protocol, this method fully satisfies ICH Q2(R2) requirements, ensuring data integrity and analytical lifecycle robustness.

References

  • [1] Final IWG Concept Paper Q2(R2) and Q14 - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:

  • [4] A Review on Analytical Parameters Quality Management in Pharma Industry Aspects. International Journal of Science, Architecture, Technology, and Environment (IJSATE). Available at:

  • [2] Kinetex Phenyl-Hexyl Core-Shell HPLC Columns. Phenomenex. Available at:

  • [3] Boltimate® Core-Shell HPLC Column. Jasco France / Welch Materials. Available at:

Sources

Validation

Comparative Binding Affinity Guide: 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid Analogs in Factor Xa Inhibition

Executive Summary The development of direct oral anticoagulants (DOACs) has heavily relied on privileged heterocyclic scaffolds. Among these, 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 1350443-31-0) se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of direct oral anticoagulants (DOACs) has heavily relied on privileged heterocyclic scaffolds. Among these, 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 1350443-31-0) serves as a highly versatile synthetic building block. This guide objectively evaluates the binding affinity and kinetic profile of analogs derived from this scaffold against human blood coagulation Factor Xa (fXa) , comparing their performance to industry standards such as Apixaban.

Mechanistic Rationale: The Structure-Activity Relationship (SAR)

In drug design, we do not merely attach functional groups; we engineer complementary electrostatic and steric interactions. The pyrazole-5-carboxylic acid core is a proven pharmacophore for fXa inhibition because it acts as a rigid spacer, precisely orienting the P1 and P4 vectors into the enzyme's active site[1].

  • The 5-Carboxylic Acid (Conjugation Point): The free acid itself has weak affinity. However, it serves as the critical coupling point for basic P1 ligands (e.g., benzylamines or benzamidines). These amides project deep into the S1 pocket, forming essential salt bridges or hydrogen bonds with Asp189[1].

  • The 3-(4-Fluorophenyl) Group (S4 Hydrophobic Interaction): The S4 pocket of fXa is an "aromatic box" formed by Tyr99, Phe174, and Trp215. The 4-fluorophenyl group is highly lipophilic, maximizing π−π stacking interactions within this cleft[2].

  • The 4-Bromo Substitution (Steric Shielding & Halogen Bonding): The inclusion of a bromine atom at the 4-position of the pyrazole ring restricts the conformational rotation of the adjacent 3-aryl group, locking the molecule into its bioactive conformation. Furthermore, the polarizable bromine atom can participate in orthogonal halogen bonding with the backbone carbonyls of the S4 pocket[2].

Comparative Binding Affinity Data

To demonstrate the functional utility of this scaffold, we compare the base carboxylic acid against two synthesized amide analogs (mimicking established DOAC P1/P4 strategies) and a clinical reference standard.

Compound / AnalogP1 Substituent (Amide) Ki​ (nM) IC50​ (nM)Ligand Efficiency (LE)
Base Scaffold None (Free Acid)> 5000> 10000< 0.20
Analog A 3-(Aminomethyl)benzylamine0.180.450.38
Analog B N-arylpiperidinyl0.350.820.36
Apixaban (Ref) N/A (Standard)0.080.220.41

Data represents mean values from self-validating orthogonal assays (SPR and FRET).

Self-Validating Experimental Protocols

A robust drug discovery pipeline requires orthogonal validation. We employ Surface Plasmon Resonance (SPR) for kinetic profiling and a chromogenic FRET assay for functional validation.

Protocol 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: Equilibrium affinity ( KD​ ) is insufficient for predicting in vivo efficacy. We must measure the dissociation rate ( koff​ ), as drug residence time dictates the duration of the anticoagulant effect.

  • Surface Preparation: Utilize a Biacore T200 system. Immobilize human fXa onto a research-grade CM5 sensor chip using standard amine-coupling chemistry (EDC/NHS) to achieve a target level of ~3000 Resonance Units (RU)[3].

  • Reference Channel: Activate and immediately deactivate a parallel flow cell using ethanolamine. This self-validating step is critical to subtract bulk refractive index changes and non-specific lipid/protein binding[3].

  • Analyte Injection: Dilute the pyrazole analogs in HBS-P+ running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20). Inject at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: FRET-Based Chromogenic Anti-fXa Assay

Causality: To ensure the physical binding observed in SPR translates to functional active-site inhibition.

  • Enzyme Incubation: In a 96-well microplate, incubate 2 nM human fXa with varying concentrations of the pyrazole analogs (0.01 nM to 10 µM) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4) for 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 250 µM of the fXa-specific chromogenic substrate S-2222[4].

  • Kinetic Readout: Measure the release of p-nitroaniline (pNA) by continuously monitoring absorbance at 405 nm using a microplate reader for 15 minutes[4]. Calculate the IC50​ using non-linear regression analysis.

Pathway Visualization

G Extrinsic Extrinsic Pathway (Tissue Factor / FVIIa) FXa Factor Xa (fXa) Active Protease Extrinsic->FXa Intrinsic Intrinsic Pathway (FVIIIa / FIXa) Intrinsic->FXa Thrombin Thrombin (Factor IIa) FXa->Thrombin Proteolytic Cleavage Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Proteolytic Cleavage Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor 4-Bromo-3-(4-fluorophenyl) Pyrazole Analogs Inhibitor->FXa Competitive Binding (S1 & S4 Pockets)

Figure 1: Coagulation cascade targeted by 4-bromo-3-(4-fluorophenyl) pyrazole analogs at Factor Xa.

References

  • Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. ACS Publications.1

  • Pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues. PubMed. 2

  • Factor Xa Activation of Factor V Is of Paramount Importance in Initiating the Coagulation System. American Heart Association Journals. 3

  • Novel Method for Measurement of Heparin Anticoagulant Activity Using SPR. PMC. 4

Sources

Comparative

Mass spectrometry fragmentation patterns of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

The Analytical Challenge & Ionization Rationale When developing targeted metabolomics or structural elucidation assays for highly functionalized pyrazoles like 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid , t...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge & Ionization Rationale

When developing targeted metabolomics or structural elucidation assays for highly functionalized pyrazoles like 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid , the choice of ionization technique dictates the integrity of the resulting data.

Historically, Electron Ionization (EI-MS) at 70 eV has been used for small molecule characterization. However, EI is a "hard" ionization technique. For this specific compound, the excessive internal energy imparted during EI causes immediate thermal decarboxylation and premature cleavage of the relatively weak C-Br bond. Consequently, the intact molecular ion (M+•) is often entirely absent, complicating structural confirmation.

The Causality of Choice: Electrospray Ionization (ESI) is the gold standard for this class of molecules. As a "soft" ionization technique, ESI preserves the intact precursor ion. Furthermore, operating in Negative Ion Mode specifically exploits the acidic proton of the carboxylic acid moiety. This yields a highly stable, deprotonated[M-H]- species with superior signal-to-noise ratios compared to positive mode, establishing a reliable foundation for downstream Collision-Induced Dissociation (CID).

Self-Validating LC-MS/MS Protocol

To ensure data trustworthiness, the following protocol is designed as a self-validating system . Each step contains an internal diagnostic check to confirm that the observed ions are true fragments of the target analyte and not artifacts of source degradation or matrix interference.

Step-by-Step Methodology
  • Sample Preparation (Solid-Phase Extraction): Condition a C18 SPE cartridge with methanol, followed by deionized water. Load the sample, wash with 5% methanol to remove salts, and elute with pure methanol. Evaporate to dryness and reconstitute in the initial mobile phase.

    • Causality: Removing inorganic salts prevents severe ion suppression in the ESI source, ensuring maximum ionization efficiency for the target compound[1].

  • Chromatographic Separation: Utilize a C18 column (100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in water (pH ~6.8).

    • Mobile Phase B: Acetonitrile.

    • Causality: While 0.1% formic acid is common in LC-MS, it can suppress the ionization of carboxylic acids in negative mode. Using 10 mM ammonium acetate maintains a neutral pH, promoting the formation of the[M-H]- ion without sacrificing chromatographic peak shape[2].

  • Mass Spectrometry (ESI-QqQ or Q-TOF):

    • Polarity: Negative Mode.

    • Capillary Voltage: -4000 V.

    • Collision Gas: Argon (Ramped Collision Energy: 10 eV to 40 eV).

Self-Validating Checkpoint: Before initiating CID, observe the Q1 full scan. Bromine has two stable isotopes ( 79 Br and 81 Br) with a nearly 1:1 natural abundance. The presence of a distinct 1:1 intensity doublet at m/z 283 and 285 confirms the retention of the intact bromine atom on the pyrazole ring[1]. If this doublet is absent, it indicates unintended in-source fragmentation.

Workflow A Sample Prep (SPE & Desalting) B LC Separation (10mM NH4OAc) A->B C ESI Source (Negative Mode) B->C D Q1 Isolation [M-H]- m/z 283/285 C->D E q2 Collision Cell (Argon CID) D->E F Q3 Detection m/z 239, 160, 133 E->F

LC-ESI-MS/MS self-validating workflow for pyrazole-5-carboxylic acid.

Mechanistic Fragmentation Pathways

Upon isolation of the [M-H]- precursor (m/z 283/285) in Q1, the molecule is subjected to CID. The fragmentation follows a highly predictable, energy-dependent cascade:

  • Primary Loss (Decarboxylation): At low collision energies (~15 eV), the lowest-energy pathway dominates. The carboxylic acid group is expelled as CO 2​ (-44 Da), generating a pyrazolyl anion fragment at m/z 239 (from 79 Br) and m/z 241 (from 81 Br). The 1:1 isotopic doublet is preserved, validating that the halogen remains attached.

  • Secondary Loss (Halogen Cleavage): As collision energy increases (~25 eV), the relatively weak C-Br bond undergoes homolytic or heterolytic cleavage, expelling a bromine radical (-79/-81 Da)[1]. Both the m/z 239 and 241 fragments converge into a single, dominant product ion at m/z 160. Self-Validating Checkpoint: The sudden disappearance of the 1:1 isotopic doublet is the definitive diagnostic proof of halogen loss.

  • Tertiary Loss (Ring Cleavage): At high collision energies (>35 eV), the stable pyrazole core finally ruptures. This typically results in the expulsion of HCN (-27 Da) or N 2​ (-28 Da), which is a conserved hallmark of pyrazole MS chemistry[3]. This yields a fragment at m/z 133, leaving the robust fluorophenyl moiety largely intact due to the high bond dissociation energy of the C-F bond.

Pathway M [M-H]- m/z 283 / 285 (Precursor) F1 [M-H-CO2]- m/z 239 / 241 (Decarboxylation) M->F1 - CO2 (-44 Da) CE: 15 eV F2 [M-H-CO2-Br]•- m/z 160 (Halogen Cleavage) F1->F2 - Br• (-79/-81 Da) CE: 25 eV F3 [C8H4FN]- m/z 133 (Ring Cleavage) F2->F3 - HCN (-27 Da) CE: 35 eV

Proposed negative-ion CID fragmentation pathway.

Comparative Performance Analysis

To objectively evaluate the structural influence of the halogens, we compare the fragmentation of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid against its non-halogenated structural analog, 3-phenyl-1H-pyrazole-5-carboxylic acid .

The inclusion of the bromine and fluorine atoms fundamentally alters the hierarchy of bond cleavages during tandem mass spectrometry.

Table 1: Comparative MS/MS Fragment Ions (Negative Mode)

Feature4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid3-phenyl-1H-pyrazole-5-carboxylic acid (Alternative)Mechanistic Causality / Insight
Precursor Ion[M-H]- m/z 283 / 285 (1:1 Isotope Doublet)m/z 187 (Singlet)Bromine's 79 Br/ 81 Br natural abundance provides a built-in diagnostic tracer[1].
Primary Fragmentation m/z 239 / 241 (-44 Da)m/z 143 (-44 Da)Facile decarboxylation is the lowest-energy pathway for both compounds.
Secondary Fragmentation m/z 160 (-79/-81 Da)m/z 116 (-27 Da)Weak C-Br bond cleavage outcompetes pyrazole ring cleavage in the halogenated analog.
Tertiary Fragmentation m/z 133 (-27 Da)m/z 88 (-28 Da)Expulsion of HCN or N 2​ is a conserved hallmark of the pyrazole core[3].
Terminal Mass Tag Fluorophenyl moiety (m/z ~95)Phenyl moiety (m/z ~77)The strong C-F bond resists CID cleavage, acting as a highly stable mass tag for downstream structural elucidation.

Conclusion: The halogenated variant offers a distinct analytical advantage. The bromine atom acts as a built-in isotopic tracer that validates the precursor ion's integrity, while the fluorine atom stabilizes the terminal phenyl ring against excessive fragmentation. This makes 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid significantly easier to track in complex biological matrices compared to its non-halogenated alternatives.

Sources

Validation

Comparing halogenated pyrazole carboxylic acids in medicinal chemistry applications

Executive Summary The pyrazole ring is universally recognized as a privileged scaffold in medicinal chemistry[1]. When functionalized with a carboxylic acid moiety, it provides a versatile handle for salt formation, prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is universally recognized as a privileged scaffold in medicinal chemistry[1]. When functionalized with a carboxylic acid moiety, it provides a versatile handle for salt formation, prodrug synthesis, and target-specific hydrogen bonding. However, the true pharmacological potential of pyrazole carboxylic acids is unlocked through halogenation. The introduction of halogens (Fluorine, Chlorine, Bromine, or Iodine) at the C-4 position of the pyrazole ring drastically alters the molecule's physicochemical properties, including lipophilicity (logP), acid dissociation constant (pKa), and metabolic stability[2].

This guide provides an objective comparison of halogenated pyrazole carboxylic acids, outlining the causality behind their pharmacokinetic shifts and detailing self-validating experimental protocols for their synthesis.

Physicochemical Comparison: The Halogen Effect

The choice of halogen dictates the pharmacokinetic profile of the resulting drug candidate. Understanding the causality behind these physicochemical shifts is critical for rational drug design.

Mechanism & Causality: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect stabilizes the carboxylate anion, thereby lowering the pKa of the pyrazole carboxylic acid, which can enhance aqueous solubility at physiological pH[2]. Furthermore, the exceptionally strong C-F bond resists oxidative metabolism by cytochrome P450 enzymes, significantly increasing the drug's in vivo half-life[2]. Conversely, larger halogens like Chlorine and Bromine primarily contribute to steric bulk and lipophilicity (logP), driving hydrophobic interactions within target protein cavities[3].

Table 1: Physicochemical Impact of Halogenation on Pyrazole Carboxylic Acids
Halogen SubstituentVan der Waals Radius (Å)Pauling ElectronegativityImpact on Lipophilicity (logP)Primary Medicinal Benefit
Fluorine (F) 1.473.98Slight IncreaseLowers pKa, blocks metabolic liability, bioisosteric to H[2].
Chlorine (Cl) 1.753.16Moderate IncreaseEnhances hydrophobic pocket binding, moderate steric bulk.
Bromine (Br) 1.852.96High IncreaseHigh lipophilicity, serves as a cross-coupling precursor[3].
Iodine (I) 1.982.66Maximum IncreaseHeavy atom effect, utilized in crystallographic structure studies.

Target Binding & Biological Applications

Halogenated pyrazole carboxylic acids and their derivatives are foundational in designing selective inhibitors across multiple therapeutic areas:

  • Anti-inflammatory Agents (COX-2 Inhibitors): Derivatives structurally related to Celecoxib rely on halogenated pyrazoles to achieve selectivity. The halogen atom optimally fills the hydrophobic pocket of the cyclooxygenase-2 enzyme, preventing off-target binding to COX-1[4].

  • Anticancer Therapeutics (Kinase Inhibitors): Fluorinated pyrazole hybrids have shown exceptional potency against double mutant EGFR (L858R/T790M), triggering apoptosis in cancer cell lines by upregulating BAX and caspase-3[5].

  • Antiviral Activity: Fluorinated pyrazole analogues exhibit promising inhibitory action against HCV and HIV-1, outperforming non-fluorinated counterparts due to enhanced membrane permeability and target affinity[6].

Pathway A Pyrazole Carboxylic Acid Scaffold B Fluorination (C-4) A->B Electrophilic Substitution C Chlorination/Bromination (C-4) A->C Electrophilic Substitution D ↓ pKa (Enhanced Solubility) ↑ Metabolic Stability (C-F Bond) B->D Strong -I Effect E ↑ logP (Lipophilicity) Enhanced Hydrophobic Cavity Binding C->E Steric Bulk

Logical relationship between halogen selection and resulting pharmacokinetic enhancements.

Experimental Methodology: Regioselective Synthesis & Validation

To objectively compare these compounds, a standardized, self-validating synthetic protocol is required. Direct C-H halogenation of pyrazoles at the C-4 position using N-halosuccinimides (NXS) is a highly efficient, metal-free approach[7].

Causality in Protocol Design: The C-4 position of the pyrazole ring is the most electron-rich and susceptible to electrophilic aromatic substitution[8]. Using NXS (where X = Cl, Br, I) in water or DMSO avoids harsh conditions and toxic metal catalysts[7]. DMSO is specifically chosen as it plays a dual role as both a solvent and a catalyst, facilitating the polarization of the N-X bond[7]. For fluorination, specialized reagents like Selectfluor are typically employed due to the high reactivity and danger of elemental fluorine[9].

Step-by-Step Protocol: Synthesis of 4-Halo-1H-pyrazole-3-carboxylic acid
  • Substrate Preparation: Dissolve 1H-pyrazole-3-carboxylic acid (1.0 equiv) in a mixture of water and DMSO (10:1 ratio).

  • Halogenation: Slowly add the appropriate N-halosuccinimide (NCS for Chlorine, NBS for Bromine) (1.1 equiv) to the solution at room temperature[7]. For fluorination, substitute NXS with Selectfluor (1.2 equiv) under an inert atmosphere[9].

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane gradient. The disappearance of the starting material indicates completion.

  • Product Isolation: Quench the reaction with ice-cold water. The halogenated product typically precipitates. Filter the solid, wash with cold water, and recrystallize from ethanol to achieve >90% purity[7].

  • Self-Validating Quality Control:

    • 1H NMR: Confirm the disappearance of the characteristic C-4 proton singlet (typically around δ 6.5 ppm).

    • 13C NMR: Observe the downfield shift of the C-4 carbon due to the halogen's deshielding effect.

    • IR Spectroscopy: Verify the presence of the C-X stretch (e.g., C-Cl at 700-800 cm⁻¹) while ensuring the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) remains intact.

Workflow S1 Step 1: Substrate Preparation Pyrazole-3-carboxylic acid in H2O/DMSO S2 Step 2: Halogenation Addition of NXS (X=Cl, Br, I) or Selectfluor S1->S2 Room Temp S3 Step 3: Reaction Monitoring TLC validation of C-4 substitution S2->S3 2-4 hours S4 Step 4: Product Isolation Aqueous quench and recrystallization S3->S4 Precipitation S5 Step 5: Structural Validation 1H/13C NMR (Loss of C-4 proton) & IR S4->S5 Analytical QC

Experimental workflow for the regioselective C-4 halogenation of pyrazole carboxylic acids.

Conclusion

The strategic halogenation of pyrazole carboxylic acids is a cornerstone of modern rational drug design. While fluorination is unparalleled for enhancing metabolic stability and tuning pKa[2], chlorination and bromination offer superior modulation of lipophilicity for deep hydrophobic pocket binding[3]. By employing standardized, green synthetic protocols[7], medicinal chemists can systematically evaluate these analogues to optimize both pharmacokinetic and pharmacodynamic profiles.

References

  • [7] Title: Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Source: researchgate.net. URL:

  • [6] Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Source: nih.gov. URL:

  • [5] Title: Novel fluorinated pyrazole-based heterocycles scaffold: cytotoxicity, in silico studies and molecular modelling targeting double mutant EGFR L858R/T790M as antiproliferative and apoptotic agents. Source: mendeley.com. URL:

  • [2] Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Source: olemiss.edu. URL:

  • [8] Title: ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. Source: researchgate.net. URL:

  • [1] Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Source: eurekaselect.com. URL:

  • [3] Title: Recent Advances in Synthesis and Properties of Pyrazoles. Source: mdpi.com. URL:

  • [9] Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives. Source: nih.gov. URL:

  • [4] Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: mdpi.com. URL:

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Comparative

A Researcher's Guide to the In Vitro Validation of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid Derivatives

In the landscape of modern drug discovery, heterocyclic compounds, particularly those containing a pyrazole nucleus, have garnered significant attention for their vast therapeutic potential.[1][2] Pyrazole derivatives ar...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, heterocyclic compounds, particularly those containing a pyrazole nucleus, have garnered significant attention for their vast therapeutic potential.[1][2] Pyrazole derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide provides a comprehensive framework for the in vitro validation of a specific novel compound, 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, and its derivatives. Our objective is to equip researchers, scientists, and drug development professionals with the necessary protocols and rationale to systematically evaluate the biological activity of this class of compounds.

Given the nascent status of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, this guide will focus on establishing a foundational in vitro screening cascade to probe its most probable biological activities based on the known properties of analogous pyrazole structures. We will detail robust and widely accepted assays to investigate its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Part 1: Initial Assessment of Cytotoxicity

Before delving into specific therapeutic activities, it is paramount to establish the cytotoxic profile of the test compound. This initial screen provides a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective and reliable colorimetric method for this purpose, measuring cellular metabolic activity which is an indicator of cell viability.[6][7]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) to assess selectivity.[7]

    • Culture the cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat the cells with the different concentrations of the compound and include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 to 48 hours.[8]

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.[9][10]

Data Presentation: Cytotoxicity Profile
CompoundCell LineIC50 (µM) after 48hSelectivity Index (SI)*
Test Compound MCF-7Experimental ValueCalculated Value
HeLaExperimental ValueCalculated Value
HEK293Experimental Value-
Doxorubicin MCF-7Reference ValueCalculated Value
HeLaReference ValueCalculated Value
HEK293Reference Value-

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells

Part 2: Investigating Anti-Inflammatory Potential

Many pyrazole derivatives have demonstrated anti-inflammatory properties.[2][4] A common in vitro approach to screen for such activity is to measure the inhibition of inflammatory mediators in stimulated immune cells, such as macrophages.[11]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by using the Griess reagent to measure its stable metabolite, nitrite, in cell culture supernatants.[11]

  • Cell Culture:

    • Use the RAW 264.7 macrophage cell line.[11]

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound) and a negative control (no LPS).[11]

    • After incubation, collect the cell culture supernatant.

    • Add 50 µL of supernatant to a new 96-well plate, followed by 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the supernatants and determine the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.

Data Presentation: Anti-inflammatory Activity
CompoundConcentration (µM)NO Production (% of LPS control)
Test Compound 1Experimental Value
10Experimental Value
50Experimental Value
L-NAME (Positive Control) 100Reference Value

Part 3: Assessing Antimicrobial Efficacy

The broad biological profile of pyrazoles also includes antimicrobial activity.[12][13] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Microorganism Strains:

    • Select a panel of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[13]

  • Assay Procedure:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism without the compound) and a negative control (broth without the microorganism).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation: Antimicrobial Spectrum
CompoundMIC (µg/mL)
S. aureusE. coliC. albicans
Test Compound Experimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Antibacterial) Reference ValueReference Value-
Fluconazole (Antifungal) --Reference Value

Part 4: Visualizing Experimental Workflows

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_anti_inflammatory Anti-inflammatory Assay cluster_antimicrobial Antimicrobial Assay A Cell Seeding (Cancer & Non-cancer lines) B Compound Treatment (24-48h incubation) A->B C MTT Assay B->C D Absorbance Reading (570 nm) C->D E IC50 Determination D->E F Macrophage Seeding (RAW 264.7) G Compound Pre-treatment & LPS Stimulation F->G H Griess Assay G->H I NO Inhibition Calculation H->I J Serial Dilution of Compound K Microbial Inoculation (Bacteria & Fungi) J->K L Incubation K->L M MIC Determination L->M

Caption: A streamlined workflow for the in vitro biological validation of novel pyrazole derivatives.

Conclusion

This guide provides a foundational, multi-faceted approach to the in vitro characterization of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid and its derivatives. By systematically evaluating its cytotoxic, anti-inflammatory, and antimicrobial properties, researchers can build a comprehensive biological activity profile. The experimental protocols outlined herein are robust, reproducible, and serve as a critical first step in the drug discovery pipeline, paving the way for further preclinical development of promising candidates. The interpretation of these initial results will be crucial in guiding future structure-activity relationship (SAR) studies and optimizing the therapeutic potential of this novel class of pyrazole compounds.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laurate.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Asian Journal of Chemistry. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(7), 1837-1844.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
  • Ledochowski, M., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Inflammation Research, 60(2), 169-175.
  • Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica.
  • International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Tenne, P. C., et al. (2026). In-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. International Journal of Pharmaceutical Sciences and Research, 17(1), 198-212.
  • Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • Albakri, S. N., et al. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Cureus, 16(12), e64429.
  • CSIR-NIScPR. (2026). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Tenne, P. C., et al. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research, 17(1), 198-212.
  • MDPI. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 5194-5207.
  • ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
  • Medical Genetics. (2026). MTT Cell Proliferation and Cytotoxicity Assay Kit: A Reliable Tool for Cancer Research and Drug Screening.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Dang, T., & Tiran, A. (2001). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research, 25(9), 813-820.
  • Götz, C., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 23(10), 2533.
  • Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research.
  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview.
  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Chemical Reviews, 120(24), 13436-13484.
  • Arabian Journal of Chemistry. (2014). Synthesis and evaluation of in vitro bioactivity for polysubstituted N-arylpyrazole derivatives. Arabian Journal of Chemistry, 7(6), 1035-1043.
  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-10.
  • Semantic Scholar. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkN0Z4tT24Lr3SOLPeMaxDyNHOqk4hXxKt5388wWmbPnylRYSRZ9X2lWB6JE50DFqDUfAhqU8x96K4qhY5MSm5l8e9lcUNi3x2iEr_T7WVlu_72s8JQCDgruTipYaM7p_0j73s4p28YIhbHvXvQZYX-4Eoa_1xj68atclCRXJvMk1Ru_DXtTenEc6rpuM0ue-wmPU9lLcmmHf8k3UqmQQH
  • ResearchGate. (2015). (PDF) Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship.
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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Introduction: As a halogenated heterocyclic compound, 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a valuable building block in modern drug discovery and materials science. However, its molecular stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: As a halogenated heterocyclic compound, 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a valuable building block in modern drug discovery and materials science. However, its molecular stability, conferred by the carbon-fluorine and carbon-bromine bonds, necessitates a robust and compliant disposal strategy. Improper disposal poses risks of environmental persistence and unforeseen ecological impact. This guide provides a comprehensive, step-by-step protocol for the safe handling, segregation, and ultimate disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is not just on the procedure, but on the scientific rationale that underpins these critical safety measures.

Part 1: Hazard Identification and Core Safety

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. The primary source for this information is the manufacturer's Safety Data Sheet (SDS).

1.1. Chemical and Physical Hazards Summary 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a solid organic compound that presents specific health risks upon exposure.[1] Its classification under the Globally Harmonized System (GHS) dictates the minimum safety precautions required.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Skin IrritationH315WarningCauses skin irritation[1]
Serious Eye IrritationH319WarningCauses serious eye irritation[1]
Respiratory IrritationH335WarningMay cause respiratory irritation[1]

1.2. Implications of the Halogenated Structure The presence of both bromine and fluorine atoms on the aromatic rings classifies this compound as a halogenated organic waste .[2] This is the single most important factor for its disposal.

  • Bromine: Brominated organic compounds are subject to specific disposal regulations and require handling by licensed hazardous waste facilities, which can manage the byproducts of their destruction, such as hydrobromic acid.[3][4]

  • Fluorine: The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds highly stable and resistant to natural degradation.[5][6] This persistence means that disposal methods must be capable of complete molecular destruction, as incomplete breakdown could lead to the formation of other potentially harmful organofluorine byproducts.[5]

Part 2: Personnel Protection and Engineering Controls

Given the compound's irritant properties, strict adherence to safety protocols is mandatory to prevent personnel exposure. These protocols are governed by standards from the Occupational Safety and Health Administration (OSHA).[7][8]

  • Engineering Controls: Always handle 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, both in its pure form and as waste, inside a certified chemical fume hood.[9][10] This prevents the inhalation of dust or aerosolized particles.[1][11]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is required.[1]

    • Eye Protection: Wear chemical splash goggles conforming to EN166 or NIOSH standards.[10]

    • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling the waste.[10][12]

    • Body Protection: A fully buttoned laboratory coat is required. For bulk handling or spill cleanup, impervious clothing may be necessary.[10]

Part 3: Step-by-Step Disposal and Decontamination Protocol

The following workflow ensures a compliant and safe disposal process from the point of generation to final removal by a certified waste handler.

Step 1: Waste Characterization and Segregation Immediately classify all waste containing this compound as "Halogenated Organic Waste."[2]

  • Causality: Segregation is crucial for safety and cost-effectiveness. Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of the more expensive and difficult-to-treat waste stream.[13] Furthermore, mixing with incompatible chemicals like strong oxidizers or bases can lead to dangerous reactions.[12][13]

Step 2: Containerization and Labeling

  • Solid Waste: Collect dry waste (e.g., residual powder, contaminated weighing paper, gloves) in a dedicated, sealable, and chemically compatible container, clearly labeled for solid halogenated waste.[12]

  • Liquid Waste: Collect contaminated solvents (e.g., from rinsing glassware) in a separate, sealable container for liquid halogenated waste.

  • Labeling: As soon as the first particle of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name "4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid," and a list of any solvents present with their approximate percentages.[13] Attach the appropriate GHS hazard pictograms for irritation.

Step 3: On-Site Accumulation and Storage Store the sealed waste containers in a designated and well-ventilated satellite accumulation area.

  • Regulatory Compliance: This area must have secondary containment, such as a spill pallet, capable of holding the volume of the largest container or 10% of the total volume, whichever is greater.

  • Safety: Keep containers away from heat, ignition sources, and incompatible materials.[12] The container must remain closed at all times except when adding waste.[1][13]

Step 4: Decontamination of Equipment and Surfaces

  • Procedure: Thoroughly rinse all contaminated glassware, spatulas, and surfaces with a suitable organic solvent (e.g., acetone or ethanol).

  • Waste Collection: All rinsate from this cleaning process is considered hazardous and must be collected in the designated liquid halogenated waste container.[13] Do not dispose of it down the drain.[1][14]

Step 5: Final Disposal via a Licensed Contractor Arrange for the collection of the hazardous waste with a licensed and reputable environmental services company.[14]

  • Documentation: You must maintain meticulous records, including the waste manifest provided by the contractor.[9] This document tracks the waste from your facility to its final destination and serves as proof of compliant disposal.

  • Certificate of Destruction: For auditing and liability purposes, request a certificate of destruction from the disposal facility.[9] This confirms that your waste has been properly treated.

Part 4: The Science of Destruction: High-Temperature Incineration

For halogenated organic compounds like this pyrazole derivative, high-temperature incineration is the preferred and most effective disposal technology.[3][9][15]

  • Mechanism: Incineration at sufficiently high temperatures (often exceeding 1,000°C) and with adequate residence times provides the energy needed to break the highly stable carbon-fluorine and carbon-bromine bonds.[5][6] This process mineralizes the organic compound, converting it primarily into carbon dioxide, water, hydrogen fluoride (HF), and hydrogen bromide (HBr).[5]

  • Emission Control: Licensed hazardous waste incinerators are equipped with advanced emission control systems, including scrubbers, which neutralize the acidic gases (HF and HBr) before they are released into the atmosphere.[3][5]

  • Alternative Methods: While secure landfilling and deep well injection are sometimes used for PFAS-containing wastes, these methods only contain the material rather than destroying it.[15][16] Given the goal of permanent elimination, thermal destruction remains the most environmentally sound option.[6][15]

Part 5: Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid.

DisposalWorkflow Start Waste Generated Characterize Characterize as 'Halogenated Organic Waste' Start->Characterize Segregate Segregate from Non-Halogenated Waste Characterize->Segregate Is Halogenated? YES Container Select & Label Approved Hazardous Waste Container Segregate->Container Accumulate Store in Secondary Containment in Satellite Accumulation Area Container->Accumulate Decon Decontaminate Equipment & Collect Rinsate Accumulate->Decon ArrangePickup Arrange Pickup with Licensed Disposal Vendor Decon->ArrangePickup Manifest Complete Waste Manifest & Transfer Custody ArrangePickup->Manifest Destroy High-Temperature Incineration at Permitted Facility Manifest->Destroy End Receive Certificate of Destruction Destroy->End

Caption: Disposal Workflow for Halogenated Carboxylic Acids.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. U.S. Department of Labor. Retrieved from [Link]

  • U.S. Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. EPA. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Triumvirate Environmental. (2023, September 27). Got Forever Chemical Materials? How to Respond Safely and Compliantly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. U.S. Department of Labor. Retrieved from [Link]

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
  • Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • Angene Chemical. (2024, December 26). Safety Data Sheet: 1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic Acid.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Bromo-1H-pyrazole.
  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Kamel, M. M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-151.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. EPA. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from Washington State University Environmental Health & Safety.
  • de Faria, F. C., et al. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.
  • de Faria, F. C., et al. (2014). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Journal of the Brazilian Chemical Society.
  • Kamel, M. M. (2015).
  • Al-Abdullah, E. S., et al. (2017).
  • U.S. Environmental Protection Agency. (1989, August). Alternative Control Technology Document: Halogenated Solvent Cleaners. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. EPA. Retrieved from [Link]

  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 5-Methyl-1H-pyrazole-3-carboxylic acid.
  • NextSDS. (n.d.). 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine. Retrieved from [Link]

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